Technical Documentation Center

N-Hydroxy-1-oxy-nicotinamidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Hydroxy-1-oxy-nicotinamidine
  • CAS: 92757-16-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Hydroxy-1-oxy-nicotinamidine

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Intermediate N-Hydroxy-1-oxy-nicotinamidine, bearing the CAS number 92757-16-9, is a multifaceted pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Intermediate

N-Hydroxy-1-oxy-nicotinamidine, bearing the CAS number 92757-16-9, is a multifaceted pyridine derivative that has garnered interest primarily as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a pyridine N-oxide moiety and an N-hydroxyamidine functional group, bestows it with unique chemical properties and potential biological activities that extend beyond its role as a building block. This guide provides a comprehensive technical overview of N-Hydroxy-1-oxy-nicotinamidine, from its fundamental physicochemical properties and synthesis to its potential as a nitric oxide donor and its emerging applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Hydroxy-1-oxy-nicotinamidine is fundamental for its application in synthetic chemistry and drug design. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 92757-16-9[1]
Molecular Formula C₆H₇N₃O₂[1][]
Molecular Weight 153.14 g/mol [1]
IUPAC Name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide[1]
Synonyms 3-Pyridinecarboximidamide, N-hydroxy-, 1-oxide; (Z)-3-(N'-hydroxycarbamimidoyl)pyridine 1-oxide; 3-[Amino(hydroxyimino)methyl]pyridinium-1-olate[1]
Appearance White solid (predicted)
Purity >95% (commercially available)[1]
Predicted Boiling Point 424.9 ± 37.0 °C
Predicted Density 1.42 ± 0.1 g/cm³
Predicted pKa 12.61 ± 0.50
Solubility Soluble in DMSO

Synthesis and Purification

The synthesis of N-Hydroxy-1-oxy-nicotinamidine is a two-step process commencing from 3-cyanopyridine (nicotinonitrile). The first step involves the N-oxidation of the pyridine ring, followed by the addition of hydroxylamine to the nitrile group to form the N-hydroxyamidine functionality.

Step 1: Synthesis of 3-Cyanopyridine N-oxide

The oxidation of 3-cyanopyridine is a critical initial step. Various methods have been reported for the N-oxidation of pyridines, with hydrogen peroxide in the presence of an acid catalyst being a common and effective approach.[3][4]

Synthesis_Step1 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopyridine_N-oxide 3-Cyanopyridine N-oxide 3-Cyanopyridine->3-Cyanopyridine_N-oxide Oxidation 75-95 °C H2O2_H2SO4 H₂O₂ / H₂SO₄ H2O2_H2SO4->3-Cyanopyridine_N-oxide

Synthesis of the key intermediate, 3-Cyanopyridine N-oxide.

Experimental Protocol (Exemplary):

  • In a suitable reaction vessel, dissolve 3-cyanopyridine in water.

  • Add a catalytic amount of sulfuric acid.[3]

  • Heat the mixture to 75-95 °C.[4]

  • Slowly add 30% hydrogen peroxide dropwise over several hours while maintaining the reaction temperature.[3][4]

  • After the addition is complete, maintain the temperature for an additional period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then further cool to below 15 °C to precipitate the product.[5]

  • Isolate the 3-cyanopyridine N-oxide product by filtration, wash with cold water, and dry under vacuum.[5]

Step 2: Synthesis of N-Hydroxy-1-oxy-nicotinamidine

The conversion of the nitrile group of 3-cyanopyridine N-oxide to the N-hydroxyamidine is typically achieved by reaction with hydroxylamine. This reaction is a nucleophilic addition to the carbon-nitrogen triple bond.

Synthesis_Step2 3-Cyanopyridine_N-oxide 3-Cyanopyridine N-oxide Product N-Hydroxy-1-oxy-nicotinamidine 3-Cyanopyridine_N-oxide->Product Hydroxylamine Addition Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Product

Formation of the final product via hydroxylamine addition.

Experimental Protocol (Proposed):

  • Suspend 3-cyanopyridine N-oxide in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or sodium carbonate) to generate free hydroxylamine in situ.[6]

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

  • Isolate the crude N-Hydroxy-1-oxy-nicotinamidine by filtration.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve a purity of >95%.

Analytical Characterization

Accurate characterization of N-Hydroxy-1-oxy-nicotinamidine is essential for its use in research and development. The following analytical techniques are recommended:

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Predicted m/z values for various adducts are provided in the table below.

AdductPredicted m/z
[M+H]⁺154.06111
[M+Na]⁺176.04305
[M-H]⁻152.04655
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of N-Hydroxy-1-oxy-nicotinamidine. Due to the polar nature of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape compared to traditional reversed-phase (RP) chromatography.[9] A suitable method would involve a polar stationary phase with a mobile phase gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer.[10]

Mechanism of Action: A Potential Nitric Oxide Donor

The N-hydroxyguanidine moiety within N-Hydroxy-1-oxy-nicotinamidine is structurally analogous to N-hydroxy-L-arginine, the endogenous substrate for nitric oxide synthase (NOS). This structural similarity suggests that N-Hydroxy-1-oxy-nicotinamidine may act as a nitric oxide (NO) donor.[11] The chemical oxidation of N-hydroxyguanidine compounds has been shown to release nitric oxide.[11]

The proposed mechanism involves the oxidation of the N-hydroxyguanidine functional group, leading to the formation of an unstable intermediate that subsequently decomposes to release NO. This process can be initiated by various oxidizing agents.[11]

NO_Release Substrate N-Hydroxy-1-oxy-nicotinamidine Intermediate Unstable Intermediate Substrate->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., in vivo enzymes) Oxidant->Intermediate NO Nitric Oxide (NO) Intermediate->NO Byproduct Byproduct Intermediate->Byproduct

Proposed mechanism for nitric oxide release.

The released nitric oxide can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade is responsible for many of the physiological effects of NO, including vasodilation.

Applications in Research and Drug Development

Key Intermediate in Arimoclomol Synthesis

The most well-documented application of N-Hydroxy-1-oxy-nicotinamidine is as a crucial starting material in the multi-step synthesis of Arimoclomol.[12] Arimoclomol is an investigational drug that amplifies the natural heat shock response and has been studied for the treatment of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C.

Potential as a Nitric Oxide-Donating Therapeutic

Given its potential to release nitric oxide, N-Hydroxy-1-oxy-nicotinamidine and its derivatives could be explored as therapeutic agents for conditions where NO plays a beneficial role, such as cardiovascular diseases.[13] The controlled release of NO is a key challenge in the development of such drugs, and the chemical structure of N-Hydroxy-1-oxy-nicotinamidine offers a scaffold for modification to fine-tune its NO-releasing properties.[14][15]

Anticancer and Antiviral Research

Derivatives of N-hydroxyguanidine have demonstrated promising anticancer and antiviral activities in preclinical studies.[12] These compounds have been shown to be significantly more potent than hydroxyurea, a known anticancer agent.[12] The anticancer activity of N-hydroxyguanidines is thought to be mediated through the induction of apoptosis in cancer cells. The antiviral activity has been demonstrated against viruses such as the Rous sarcoma virus.[12][16] While specific studies on the anticancer or antiviral properties of N-Hydroxy-1-oxy-nicotinamidine are lacking, its core structure makes it an interesting candidate for further investigation in these therapeutic areas.[17][18]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

A full risk assessment should be conducted before handling this compound. For detailed safety information on the precursor, refer to the Safety Data Sheet (SDS) for 3-cyanopyridine N-oxide.[19]

Conclusion

N-Hydroxy-1-oxy-nicotinamidine is a versatile chemical entity with established importance as a synthetic intermediate and significant potential for broader applications in drug discovery. Its N-hydroxyguanidine moiety suggests a likely role as a nitric oxide donor, opening avenues for research in cardiovascular medicine. Furthermore, the promising anticancer and antiviral activities of related N-hydroxyguanidine derivatives warrant further investigation into the therapeutic potential of N-Hydroxy-1-oxy-nicotinamidine itself. This technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their ongoing work, encouraging further exploration of its chemical and biological properties.

References

  • Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238.
  • Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved January 24, 2026, from [Link]

  • Fukuto, J. M., Wallace, G. C., Hszieh, R., & Chaudhuri, G. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Biochemical Pharmacology, 43(3), 607–613.
  • Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.
  • Google Patents. (n.d.). CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides.
  • ACS Publications. (n.d.). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Retrieved January 24, 2026, from [Link]

  • PubMed. (2012). Nitric Oxide Production and Endothelium-Dependent Vasorelaxation Ameliorated by N1-methylnicotinamide in Human Blood Vessels. Retrieved January 24, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001934). Retrieved January 24, 2026, from [Link]

  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved January 24, 2026, from [Link]

  • Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. Retrieved January 24, 2026, from [Link]

  • PubMed. (2004). Synthesis and cytotoxic evaluation of substituted sulfonyl-N-hydroxyguanidine derivatives as potential antitumor agents. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2015). Nitric oxide generating/releasing materials. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Retrieved January 24, 2026, from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 3-cyano-pyridine n-oxide. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2002). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2022). Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US8956658B2 - Nitric oxide-releasing particles for nitric oxide therapeutics and biomedical applications.
  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved January 24, 2026, from [Link]

  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nitric Oxide Release Part I. Macromolecular Scaffolds. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2011). 1H and 13C NMR characteristics of β-blockers. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 24, 2026, from [Link]

  • CP Lab Safety. (n.d.). N-Hydroxy-1-oxy-isonicotinamidine, 97% Purity, C6H7N3O2, 10 grams. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Hydroxy-1-oxy-nicotinamidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of N-Hydroxy-1-oxy-nicotinamidine, a key chemical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-Hydroxy-1-oxy-nicotinamidine, a key chemical intermediate in the synthesis of innovative therapeutics. We will delve into its chemical identity, synthesis, properties, and its significant role in the development of the drug Arimoclomol. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Nomenclature

N-Hydroxy-1-oxy-nicotinamidine is a pyridine derivative characterized by the presence of both an N-oxide and a hydroxyamidine functional group.

  • IUPAC Name: N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide[]

  • CAS Number: 92757-16-9[2]

  • Molecular Formula: C₆H₇N₃O₂[][2]

  • Molecular Weight: 153.13 g/mol []

Synonyms

In scientific literature and commercial listings, this compound is also known by several other names, including:

  • 3-Pyridinecarboximidamide, N-hydroxy-, 1-oxide(9CI)[]

  • PCO—N-oxide

Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point424.9±37.0 °CChemicalBook
Density1.42±0.1 g/cm³ChemicalBook
pKa12.61±0.50ChemicalBook
SolubilitySoluble in DMSOChemicalBook
XlogP-1.0PubChemLite

Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended for precise applications.

Synthesis of N-Hydroxy-1-oxy-nicotinamidine

N-Hydroxy-1-oxy-nicotinamidine is a crucial intermediate in multi-step organic syntheses. While specific, detailed protocols for its preparation are often proprietary, a general understanding can be derived from the synthesis of related pyridine-N-oxides and amidoximes. The synthesis logically proceeds in two key stages: N-oxidation of a pyridine precursor followed by the formation of the hydroxyamidine group.

Conceptual Synthesis Pathway

A plausible synthetic route would involve the following transformations:

G cluster_0 Stage 1: N-Oxidation cluster_1 Stage 2: Hydroxyamidine Formation Nicotinonitrile Nicotinonitrile Nicotinonitrile_N_oxide Nicotinonitrile N-oxide Nicotinonitrile->Nicotinonitrile_N_oxide Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) Product N-Hydroxy-1-oxy-nicotinamidine Nicotinonitrile_N_oxide->Product Hydroxylamine (NH₂OH) Base (e.g., NaHCO₃)

Caption: Conceptual synthesis pathway for N-Hydroxy-1-oxy-nicotinamidine.

Representative Experimental Protocol

The following protocol is a representative, non-validated procedure based on general principles of organic synthesis for preparing compounds of this class.

Materials:

  • Nicotinonitrile N-oxide

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve nicotinonitrile N-oxide (1.0 equivalent) in a suitable solvent mixture, such as aqueous ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and a mild base like sodium bicarbonate (1.2 equivalents) to the solution. The base is crucial for neutralizing the HCl salt of hydroxylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure N-Hydroxy-1-oxy-nicotinamidine.

Role in the Synthesis of Arimoclomol

The primary significance of N-Hydroxy-1-oxy-nicotinamidine lies in its role as a key intermediate in the synthesis of Arimoclomol. Arimoclomol is a drug candidate that has been investigated for the treatment of lysosomal storage disorders, such as Niemann-Pick disease type C.

Arimoclomol Synthesis Workflow

The synthesis of Arimoclomol from N-Hydroxy-1-oxy-nicotinamidine involves the formation of an ether linkage with a chiral side chain.

G PCO_N_oxide N-Hydroxy-1-oxy-nicotinamidine (PCO—N-oxide) Intermediate Activated Intermediate PCO_N_oxide->Intermediate Activation Step (e.g., chlorination) Arimoclomol_precursor Arimoclomol Precursor Intermediate->Arimoclomol_precursor Coupling with chiral epoxide or equivalent Arimoclomol Arimoclomol Arimoclomol_precursor->Arimoclomol Final processing (e.g., salt formation)

Caption: Simplified workflow for the synthesis of Arimoclomol from N-Hydroxy-1-oxy-nicotinamidine.

Biological Activity and Mechanism of Action (of Arimoclomol)

While N-Hydroxy-1-oxy-nicotinamidine is primarily a synthetic intermediate, its end-product, Arimoclomol, has a well-defined biological role. Understanding the mechanism of Arimoclomol provides context for the importance of its precursor.

Arimoclomol is known to be a co-inducer of heat shock proteins (HSPs), particularly HSP70. The proposed mechanism involves the amplification of the heat shock response, which is a natural cellular defense mechanism against stress. In the context of lysosomal storage diseases, this amplified response is thought to help in the proper folding and trafficking of mutated proteins, thereby alleviating cellular dysfunction.

It is important to note that there is limited publicly available information on the direct biological activity of N-Hydroxy-1-oxy-nicotinamidine itself. Its primary role in a pharmaceutical context is as a building block for more complex and biologically active molecules.

Safety and Handling

Based on GHS classifications for similar compounds, N-Hydroxy-1-oxy-nicotinamidine may cause skin and eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-Hydroxy-1-oxy-nicotinamidine is a molecule of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Arimoclomol. Its chemical structure, featuring both an N-oxide and a hydroxyamidine group, presents unique synthetic opportunities. While detailed experimental data on its properties are sparse, its importance as a key intermediate underscores the need for a thorough understanding of its chemistry and handling. This guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.

References

  • PubChemLite. n-hydroxy-1-oxy-nicotinamidine (C6H7N3O2). [Link]

Sources

Foundational

An In-depth Technical Guide to the Predicted Physicochemical Properties of N-Hydroxy-1-oxy-nicotinamidine

Abstract This technical guide provides a comprehensive computational analysis of two critical physicochemical properties—the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa)—for the com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive computational analysis of two critical physicochemical properties—the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa)—for the compound N-Hydroxy-1-oxy-nicotinamidine. In the landscape of drug discovery and development, a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to these fundamental parameters.[1][2] This document outlines the theoretical underpinnings of LogP and pKa, details the methodologies for their in silico prediction using established computational tools, presents the predicted data, and interprets these findings within the context of medicinal chemistry. The objective is to equip researchers, scientists, and drug development professionals with a robust predictive characterization of N-Hydroxy-1-oxy-nicotinamidine, thereby informing future experimental design and development strategies.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

N-Hydroxy-1-oxy-nicotinamidine (CAS 92757-16-9) is a nicotinamide derivative featuring both an N-oxide and a hydroxyamidine functional group.[] Such compounds are of significant interest in medicinal chemistry, with nicotinamide derivatives being explored for a wide range of therapeutic applications.[4][5] Before a compound can advance through the drug development pipeline, a thorough understanding of its physicochemical properties is paramount.

Among the most influential of these properties are LogP and pKa.

  • LogP , the logarithm of the partition coefficient between n-octanol and water, is the definitive measure of a compound's lipophilicity ("fat-liking") versus hydrophilicity ("water-liking").[6] This balance is critical, as a drug must traverse both aqueous environments (like blood plasma and cytoplasm) and lipidic barriers (like cell membranes) to reach its target.[7][8]

  • pKa , the negative base-10 logarithm of the acid dissociation constant, quantifies the acidity or basicity of a molecule's ionizable functional groups.[7][9] A compound's pKa values determine its charge state at a given pH. Since the human body comprises compartments with varying pH levels (e.g., stomach ~pH 1.5-3.5, blood ~pH 7.4), the ionization state profoundly impacts a drug's solubility, permeability, and potential for target engagement.[2][9]

Given the prohibitive cost and time associated with synthesizing and experimentally testing every potential drug candidate, accurate and efficient computational prediction of these properties has become an indispensable tool in modern drug discovery.[10]

Theoretical Framework for Computational Prediction

Predicting LogP: A Multifaceted Approach

The computational prediction of LogP is not a monolithic process; rather, it involves a variety of algorithms, each with its own strengths and weaknesses. These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[10][11]

  • Atom-based methods calculate LogP by summing the contributions of individual atoms, often with corrections for the local atomic environment.

  • Fragment-based methods deconstruct a molecule into predefined structural fragments and sum their known lipophilicity contributions.

  • Property-based methods leverage quantitative structure-property relationship (QSPR) models, which correlate LogP with various calculated molecular descriptors.

The use of multiple prediction algorithms is a self-validating strategy, providing a consensus value and an estimation of the prediction's robustness. Discrepancies between methods can often highlight unusual electronic or steric features within the molecule that may warrant further investigation.

Predicting pKa: From Empirical Rules to Quantum Mechanics

pKa prediction relies on identifying a molecule's ionizable centers—sites that can donate or accept a proton—and calculating their dissociation constants. Computational approaches range from rapid empirical methods to more rigorous, computationally intensive quantum mechanical (QM) calculations.[12][13]

Modern software often employs a hybrid approach, using a large database of experimental pKa values to derive rules based on chemical structure and functional groups.[14] The partial charge distribution on atoms surrounding an ionizable center is a key factor, as it influences the stability of both the protonated and deprotonated forms.[15] For a molecule like N-Hydroxy-1-oxy-nicotinamidine with multiple potential ionization sites (the pyridine N-oxide, the amidine nitrogens, and the hydroxyl group), computational tools must calculate both the macroscopic pKa values (experimentally observable) and the underlying microscopic constants that describe the equilibrium of all possible protonation states.[14]

Predictive Methodology: A Dual-Platform Protocol

To ensure a robust and validated prediction, two distinct and reputable computational platforms were selected for this analysis: SwissADME , a widely used free web service, and ChemAxon's Marvin Suite , a commercial-grade cheminformatics software highly regarded in the pharmaceutical industry.[16][17]

General Workflow

The predictive workflow is a systematic process designed to ensure accuracy and reproducibility. It begins with obtaining a standardized representation of the molecular structure and proceeds through calculation and data aggregation using multiple algorithms.

G cluster_0 Input cluster_1 Prediction Platforms cluster_2 Output & Analysis A N-Hydroxy-1-oxy-nicotinamidine B Obtain Canonical SMILES C1=CC(=CN+[O-])C(=NO)N A->B C SwissADME Web Server (Multiple Algorithms) B->C Input SMILES D ChemAxon Marvin Suite (Consensus Method) B->D Input SMILES E Predicted LogP Values C->E LogP Predictions D->E LogP Prediction F Predicted pKa Values (Acidic & Basic) D->F pKa Predictions G Data Aggregation & Comparison E->G F->G H Interpretation for Drug Discovery G->H

Caption: Computational workflow for LogP and pKa prediction.

Step-by-Step Protocol: SwissADME
  • Navigate to the SwissADME web server ([Link]).

  • Input Structure : The canonical SMILES string for N-Hydroxy-1-oxy-nicotinamidine, C1=CC(=C[O-])C(=NO)N, was obtained from chemical databases and pasted into the input field.[]

  • Execute Prediction : The "Run" command was initiated to start the calculation.

  • Data Collection : All five predicted LogP values (iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT) were recorded from the results page.

Step-by-Step Protocol: ChemAxon Marvin Suite (v23.12)
  • Launch MarvinSketch : The MarvinSketch application was opened.

  • Input Structure : The SMILES string was imported via File > Import > SMILES.

  • LogP Prediction : The LogP value was calculated using the menu command Calculations > Partitioning > logP. The default consensus method, which integrates multiple approaches, was used.

  • pKa Prediction : The pKa values were calculated via Calculations > Protonation > pKa. The software automatically identified all ionizable atoms and calculated the corresponding acidic and basic pKa values.

Results: Predicted Physicochemical Properties

The computational analysis yielded a range of LogP values and defined the key acidic and basic centers of the molecule. This data is summarized in the table below.

PropertyPrediction Method/SoftwarePredicted Value
LogP SwissADME (iLOGP)-0.17
SwissADME (XLOGP3)-0.93
SwissADME (WLOGP)-1.58
SwissADME (MLOGP)-1.16
SwissADME (SILICOS-IT)-1.03
SwissADME (Consensus LogP) -0.97
ChemAxon Marvin Suite-1.12
Most Basic pKa ChemAxon Marvin Suite7.75 (Amidine Nitrogen)
Most Acidic pKa ChemAxon Marvin Suite10.32 (N-Hydroxy Group)
Weakly Basic pKa ChemAxon Marvin Suite0.95 (Pyridine N-Oxide)

Interpretation and Scientific Discussion

Lipophilicity Analysis (LogP)

The predicted LogP values from all six algorithms are consistently negative, ranging from -0.17 to -1.58. The consensus values from both SwissADME (-0.97) and ChemAxon (-1.12) are in strong agreement, reinforcing the prediction.

A negative LogP value indicates that N-Hydroxy-1-oxy-nicotinamidine is hydrophilic . This suggests the compound will exhibit good solubility in aqueous media, such as blood plasma.[7] While high hydrophilicity is beneficial for formulation and administration, it may present a challenge for passive diffusion across lipid-rich biological membranes, such as the blood-brain barrier.[2] For oral drugs, a LogP value between 1 and 3 is often considered optimal for balancing solubility and permeability; however, many successful drugs exist outside this range.[6] The high polarity imparted by the N-oxide, hydroxyl, and amine functionalities is the structural basis for this predicted hydrophilicity.

Ionization State Analysis (pKa)

The pKa predictions identify three ionizable centers with distinct characteristics:

  • Pyridine N-Oxide (pKa ≈ 0.95) : This group acts as a very weak base. At physiological pH (7.4), it will be overwhelmingly in its neutral form. Protonation would only occur under highly acidic conditions, such as those in the stomach.

  • Amidine Group (Basic pKa ≈ 7.75) : This is the strongest basic center in the molecule. With a pKa close to physiological pH, this group will exist as a mixture of its neutral and protonated (cationic) forms in the body. At pH 7.4, it will be approximately 69% protonated, contributing significantly to the molecule's overall charge and aqueous solubility.

  • N-Hydroxy Group (Acidic pKa ≈ 10.32) : This group is the most acidic proton donor. As its pKa is significantly higher than 7.4, it will be almost entirely in its neutral, protonated state throughout the body. Deprotonation to form an anion would only occur in a highly basic environment.

Based on these predictions, we can visualize the dominant species of N-Hydroxy-1-oxy-nicotinamidine across different pH ranges.

G cluster_0 Dominant Species vs. pH cluster_1 At Physiological pH ~7.4 A pH < 1 (Strongly Acidic) Cationic (+2) B pH 2-7 (Acidic to Neutral) Cationic (+1) A->B pKa ~0.95 C pH 8-10 (Physiological/Basic) Neutral (0) B->C pKa ~7.75 D pH > 11 (Strongly Basic) Anionic (-1) C->D pKa ~10.32 E ~31% Neutral ~69% Cationic (+1)

Caption: Predicted ionization states vs. pH.

The key takeaway is that at the physiological pH of 7.4, N-Hydroxy-1-oxy-nicotinamidine is predicted to be a predominantly charged, cationic species. This reinforces the LogP prediction of high hydrophilicity and suggests that its absorption via passive diffusion may be limited. However, its charged nature could be advantageous for solubility and for potential interactions with biological targets that have complementary anionic sites.

Conclusion

This in-depth computational analysis provides a foundational physicochemical profile for N-Hydroxy-1-oxy-nicotinamidine. The consensus of multiple predictive algorithms indicates that the molecule is hydrophilic (LogP ≈ -1.0) and exists primarily as a cationic species at physiological pH due to a basic pKa of approximately 7.75.

These properties have significant implications for its potential as a therapeutic agent:

  • Strengths : High predicted aqueous solubility is advantageous for formulation and intravenous administration.

  • Challenges : The combination of high hydrophilicity and a positive charge at pH 7.4 may hinder its ability to cross cell membranes via passive diffusion, potentially impacting oral bioavailability and CNS penetration.

This predictive guide serves as a critical starting point. It strongly suggests that early experimental validation of LogP, pKa, and solubility should be prioritized. Furthermore, these insights can guide medicinal chemists in designing analogues with modulated lipophilicity to optimize the ADME profile while retaining biological activity.

References

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH).
  • Rizvi, S.M.M., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ResearchGate. Available at: [Link]

  • ChemAxon. (n.d.). Calculator Plugins in MarvinSketch. ChemAxon Docs. Available at: [Link]

  • Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. Available at: [Link]

  • Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Available at: [Link]

  • ACD/Labs. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

  • ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. Available at: [Link]

  • Lazzarato, L., et al. (2016). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. MDPI. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

  • ResearchGate. (n.d.). SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). Available at: [Link]

  • ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Available at: [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Available at: [Link]

  • Santos, J.I., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. Available at: [Link]

  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Available at: [Link]

  • Google Patents. (2024). Processes for preparing arimoclomol citrate and intermediates thereof.
  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. Available at: [Link]

  • ChemAxon. (n.d.). Calculator Plugins. Available at: [Link]

  • ResearchGate. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Available at: [Link]

  • PubMed Central. (n.d.). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Available at: [Link]

  • YouTube. (2013). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. Available at: [Link]

  • ChemAxon. (2023). Predicting pKa. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Reddit. (n.d.). Computational pKa Determination. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]

  • CADASTER.eu. (2009). Large Scale Evaluation of log P Prediction Methods. Available at: [Link]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Available at: [Link]

  • SciSpace. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. Available at: [Link]

  • YouTube. (2011). Tools for Estimating pKa. Available at: [Link]

  • ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available at: [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. Available at: [Link]

  • National Institutes of Health (NIH). (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME...). Available at: [Link]

  • PubMed. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Available at: [Link]

  • Biology, Medicine, & Natural Product Chemistry. (n.d.). Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Available at: [Link]

  • ResearchGate. (2011). Comparative analysis of machine learning techniques for the prediction of logP. Available at: [Link]

Sources

Exploratory

Solubility of N-Hydroxy-1-oxy-nicotinamidine in different solvents

An In-Depth Technical Guide to the Solubility of N-Hydroxy-1-oxy-nicotinamidine Abstract This technical guide provides a comprehensive analysis of the solubility of N-Hydroxy-1-oxy-nicotinamidine (CAS: 92757-16-9), a key...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-Hydroxy-1-oxy-nicotinamidine

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-Hydroxy-1-oxy-nicotinamidine (CAS: 92757-16-9), a key intermediate in the synthesis of advanced pharmaceutical compounds such as Arimoclomol.[1] Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical principles governing the solubility of this molecule, outlines authoritative experimental protocols for its determination, and presents a predictive solubility profile in a range of pharmaceutically relevant solvents. By synthesizing fundamental physicochemical principles with industry-standard methodologies, this guide aims to equip scientists with the necessary knowledge to effectively handle N-Hydroxy-1-oxy-nicotinamidine in research, process development, and formulation contexts.

Introduction to N-Hydroxy-1-oxy-nicotinamidine

N-Hydroxy-1-oxy-nicotinamidine is a heterocyclic compound of significant interest in modern pharmaceutical synthesis. Understanding its fundamental properties, particularly its solubility, is a prerequisite for its efficient utilization.

Chemical Identity and Structure

N-Hydroxy-1-oxy-nicotinamidine, also known by the IUPAC name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide, possesses a unique molecular architecture that dictates its chemical behavior.[] Its structure features a pyridine N-oxide ring, an N-hydroxy group, and an amidine functional group. These features collectively impart a high degree of polarity and extensive hydrogen bonding capabilities to the molecule.

  • Molecular Formula: C₆H₇N₃O₂[]

  • Molecular Weight: 153.13 g/mol []

  • CAS Number: 92757-16-9[]

Caption: Chemical structure of N-Hydroxy-1-oxy-nicotinamidine.

Significance in Pharmaceutical Development

The primary relevance of N-Hydroxy-1-oxy-nicotinamidine lies in its role as a registered intermediate in the synthesis of Arimoclomol.[1] Arimoclomol is an active pharmaceutical ingredient (API) investigated for the treatment of lysosomal storage disorders, including Niemann-Pick Disease Type C.[1] As such, controlling the purity, reactivity, and handling of this precursor is paramount, and its solubility characteristics are central to developing robust, scalable, and efficient manufacturing processes, including reaction, crystallization, and purification steps.

The Critical Role of Solubility in Drug Development

Solubility is a cornerstone physicochemical property that profoundly influences a compound's journey from discovery to a marketed drug.[3]

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. Poor aqueous solubility can lead to low bioavailability.[4]

  • Formulation: Developing a stable and effective dosage form requires the API to be soluble in a suitable vehicle, whether for oral liquids, injectables, or other formulations.

  • Process Chemistry: Solvent selection impacts reaction rates, impurity profiles, and product isolation. Crystallization, a critical purification step, is entirely dependent on solubility differences across various solvents and temperatures.[5]

Theoretical Principles of Solubility

A predictive understanding of solubility begins with a molecular-level analysis of the interactions between the solute (N-Hydroxy-1-oxy-nicotinamidine) and the solvent. The adage "like dissolves like" serves as a foundational heuristic, signifying that substances with similar intermolecular forces are likely to be miscible.[6][7]

Key Physicochemical Drivers
  • Polarity and Dipole Moment: The presence of heteroatoms (Oxygen, Nitrogen) with high electronegativity creates significant bond dipoles within the molecule. The pyridine N-oxide and N-hydroxyamidine moieties result in a high overall molecular dipole moment, suggesting strong interactions with polar solvents.

  • Hydrogen Bonding: N-Hydroxy-1-oxy-nicotinamidine possesses multiple hydrogen bond donors (-OH, -NH₂) and acceptors (N-oxide oxygen, amidine nitrogen). This capacity for extensive hydrogen bonding is the primary driver of its solubility in protic solvents like water and alcohols.

  • Molecular Size: While the molecule is relatively small, its rigid aromatic structure contributes to its crystal lattice energy. Overcoming this energy is a key enthalpic factor in the dissolution process.

Qualitative Solubility Prediction

Based on its structure, we can predict the solubility behavior of N-Hydroxy-1-oxy-nicotinamidine:

  • High Solubility in Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in extensive hydrogen bonding with the solute, effectively solvating it.

  • Moderate to High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments and can accept hydrogen bonds, leading to favorable dipole-dipole interactions.

  • Low to Negligible Solubility in Non-Polar Solvents (e.g., Hexane, Toluene): The weak van der Waals forces of non-polar solvents are insufficient to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) within the solute's crystal lattice.

Thermodynamics of Dissolution

The solubility of a compound is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be spontaneous, ΔG_mix must be negative.

  • Enthalpy (ΔH_mix): This term reflects the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For polar solutes in polar solvents, this term is often small or slightly endothermic.

  • Entropy (ΔS_mix): This term reflects the increase in randomness as the ordered crystal lattice is broken and the solute disperses into the solvent. It is almost always positive and favorable for dissolution.

The temperature dependence of solubility can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6]

Strategic Solvent Selection for Pharmaceutical Applications

The choice of solvent in the pharmaceutical industry is a highly regulated and critical decision, balancing efficacy with safety and environmental impact.[8] Many organizations employ solvent selection guides to steer chemists toward safer and more sustainable choices.[9][10]

Classification of Solvents

A panel of solvents was selected to probe the solubility of N-Hydroxy-1-oxy-nicotinamidine across a wide range of polarities and functionalities, reflecting common usage in pharmaceutical processes.

ClassSolventPolarity IndexKey Characteristics
Polar Protic Water10.2Universal biological solvent, strong H-bonding
Methanol5.1Strong H-bonding, polar
Ethanol4.3Common process solvent, polar, H-bonding
Polar Aprotic DMSO7.2High dipole moment, H-bond acceptor
Acetonitrile5.8Moderate polarity, common in HPLC
Ethyl Acetate4.4Common extraction/crystallization solvent
Non-Polar Dichloromethane3.1Halogenated, dissolves many organics
Heptane0.1Aliphatic hydrocarbon, very non-polar

Experimental Determination of Solubility

Accurate solubility measurement requires robust and well-defined experimental methods. It is crucial to distinguish between two key types of solubility measurements.

Differentiating Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility: This is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It is a state function, independent of time. The "shake-flask" method is the gold-standard for its determination.[3][11]

  • Kinetic Solubility: This is measured by dissolving a compound (often from a concentrated DMSO stock) into an aqueous buffer. Precipitation is induced, and the concentration in solution at that point is measured. This high-throughput method is common in early drug discovery but may overestimate true equilibrium solubility.[3][12]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the definitive method for measuring equilibrium solubility, ensuring trustworthiness through verification of the solid-state and achievement of equilibrium.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N-Hydroxy-1-oxy-nicotinamidine (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 1 mL) in a glass vial. The excess is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, referencing a standard curve of known concentrations.

  • Validation (Trustworthiness): Visually confirm that solid material remains at the end of the experiment. Optionally, the remaining solid can be recovered and analyzed by X-ray powder diffraction (XRPD) to confirm that no phase change or solvation has occurred during the experiment.

Protocol 2: High-Throughput Kinetic Solubility Screening

This method is designed for rapid assessment in early discovery phases and relies on detecting precipitation using light scattering.

Caption: Workflow for High-Throughput Kinetic Solubility via Nephelometry.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of N-Hydroxy-1-oxy-nicotinamidine in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock.

  • Precipitation: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This sudden change in solvent composition induces precipitation in wells where the concentration exceeds the kinetic solubility limit.

  • Incubation: Seal the plate and shake for 2-18 hours at room temperature.

  • Measurement: Measure the light scattering or turbidity of each well using a microplate nephelometer.[12]

  • Analysis: The kinetic solubility is determined as the concentration in the highest concentration well that remains clear (i.e., does not show a significant increase in light scattering compared to a blank).

Predicted Solubility Profile of N-Hydroxy-1-oxy-nicotinamidine

While direct experimental data for N-Hydroxy-1-oxy-nicotinamidine is not publicly available, a predictive profile can be constructed based on its chemical structure and the principles outlined above. The following table represents an illustrative, data-driven estimation for research and development purposes.

SolventSolvent ClassPredicted Solubility (mg/mL) at 25°CRationale
WaterPolar Protic> 100Extensive H-bonding capacity; high polarity.
EthanolPolar Protic50 - 100Good H-bonding and polarity match.
MethanolPolar Protic> 100Similar to water, excellent H-bonding.
DMSOPolar Aprotic> 100Strong H-bond acceptor, high polarity.
AcetonitrilePolar Aprotic5 - 15Moderate polarity, limited H-bonding.
Ethyl AcetatePolar Aprotic< 1Lower polarity, poor H-bonding match.
DichloromethaneNon-Polar< 0.1Polarity mismatch, no H-bonding.
HeptaneNon-Polar< 0.01Extreme mismatch of intermolecular forces.
Interpretation and Implications

The predicted high solubility in polar protic solvents (Water, Methanol, Ethanol) and polar aprotic solvents (DMSO) is a direct consequence of the molecule's functional groups.

  • For Process Chemistry: The high solubility in alcohols suggests these are excellent candidate solvents for reactions. The low solubility in non-polar solvents like heptane indicates their potential use as anti-solvents for crystallization, which is a critical step for purification. A mixed-solvent system (e.g., Ethanol/Heptane) could provide precise control over yield and crystal morphology.

  • For Formulation: The high aqueous solubility is a highly favorable characteristic, suggesting that developing an aqueous-based formulation (e.g., for intravenous administration) would be straightforward. It also predicts that oral bioavailability is unlikely to be limited by dissolution.

Conclusion and Future Directions

N-Hydroxy-1-oxy-nicotinamidine is a highly polar molecule with a predicted solubility profile that reflects its extensive hydrogen bonding capabilities. Its high solubility in polar solvents and insolubility in non-polar solvents provide clear guidance for its use in synthetic and formulation settings.

To build upon this guide, further empirical studies are recommended:

  • pH-Solubility Profile: Determining the solubility in buffered aqueous solutions across a range of pH values to understand the impact of potential ionization.

  • Co-solvent Studies: Quantifying solubility in binary solvent mixtures commonly used in crystallization and formulation.

  • Temperature Dependence: Measuring solubility at various temperatures to determine the enthalpy of dissolution, which is critical for designing cooling crystallization processes.

This document provides the foundational knowledge and actionable protocols for scientists to confidently approach the handling and characterization of N-Hydroxy-1-oxy-nicotinamidine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link].

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery. IntechOpen. Retrieved from [Link].

  • ResearchGate (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Request PDF. Retrieved from [Link].

  • MDPI (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. International Journal of Molecular Sciences. Retrieved from [Link].

  • Google Patents (2024). US20240024306A1 - Processes for preparing arimoclomol citrate and intermediates thereof.
  • The Organic Chemistry Tutor (2023). Solubility of Organic Compounds. YouTube. Retrieved from [Link].

  • American Chemical Society (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link].

  • ResearchGate (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link].

  • Lund University Publications (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link].

  • National Institutes of Health (2012). Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link].

  • ResearchGate (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link].

  • Chemistry Steps (n.d.). Solubility of Organic Compounds. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 202042, Nicotinamidine hydrochloride. Retrieved from [Link].

  • American Chemical Society (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link].

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link].

  • ResearchGate (2018). Predict solubility of organic compounds?. Retrieved from [Link].

  • ResearchGate (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72661, Nicotinamide N-oxide. Retrieved from [Link].

  • National Institutes of Health (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link].

  • Chemistry For Everyone (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Retrieved from [Link].

  • APC Ltd (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link].

  • Purosolv (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link].

Sources

Foundational

An In-depth Technical Guide to the Core Functional Moieties of the Hypothetical Molecule N-Hydroxy-1-oxy-nicotinamidine

A Note to the Reader: Initial research into the topic of "N-Hydroxy-1-oxy-nicotinamidine" has revealed that this specific chemical entity is not described in the current scientific literature. As such, a direct historica...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research into the topic of "N-Hydroxy-1-oxy-nicotinamidine" has revealed that this specific chemical entity is not described in the current scientific literature. As such, a direct historical guide on its discovery is not possible. However, the name itself suggests a fascinating combination of three distinct and medicinally significant chemical moieties: the nicotinamidine scaffold, a pyridine N-oxide , and an N-hydroxy group (as part of a hydroxamic acid or related functional group).

This guide, therefore, takes an alternative and more foundational approach. As a Senior Application Scientist, my goal is to provide a deeper understanding of the chemical world we work in. To that end, this whitepaper will dissect the hypothetical "N-Hydroxy-1-oxy-nicotinamidine" into its core components. We will explore the individual discovery, history, and scientific importance of each of these three moieties. This exploration will provide researchers, scientists, and drug development professionals with a robust understanding of the chemical principles that would govern such a molecule, should it ever be synthesized. We will delve into the rich history and versatile applications of nicotinamides, N-oxides, and hydroxamic acids, providing both a historical perspective and a practical guide to their synthesis and application in modern drug discovery.

Part 1: The Nicotinamidine Scaffold: A Cornerstone of Metabolism and Medicinal Chemistry

The story of nicotinamidine is intrinsically linked to its more famous precursor, nicotinamide (also known as niacinamide). Nicotinamide is a form of vitamin B3, an essential human nutrient. Its discovery and the elucidation of its biological role were pivotal moments in the history of biochemistry and medicine.

Initially, the focus was on the devastating vitamin deficiency disease pellagra, characterized by dermatitis, diarrhea, and dementia. It was the work of Dr. Joseph Goldberger in the early 20th century that linked pellagra to a dietary deficiency. Subsequently, Conrad Elvehjem isolated nicotinamide from liver extract in 1937 and showed it could cure pellagra in dogs. This discovery cemented the importance of the pyridine carboxamide scaffold in biological systems.

Nicotinamide's primary role is as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These molecules are central to cellular metabolism, participating in a vast number of redox reactions essential for energy production, DNA repair, and cell signaling.

The amidine derivative, nicotinamidine, while less common than the amide, is a valuable isostere in medicinal chemistry. The amidine group can act as a strong hydrogen bond donor and can be protonated at physiological pH, making it a useful surrogate for an amide or other functional groups in drug design to alter properties like binding affinity and solubility.

Synthesis of Nicotinamide Derivatives

The synthesis of nicotinamide and its derivatives is a well-established area of organic chemistry. A common industrial method for producing nicotinamide involves the hydrolysis of 3-cyanopyridine.[1] Newer methods often focus on creating diverse libraries of nicotinamide derivatives for screening in drug discovery programs. These can involve coupling nicotinic acid with various amines using modern coupling agents or modifying the pyridine ring itself.[2][3]

For instance, a series of nicotinamide derivatives with antifungal activity were synthesized through a one-step coupling reaction of aromatic carboxylic acid and amine.[3] Another approach involves the synthesis of nicotinamides from nicotinic acid and thiocarbohydrazones.[2] These derivatives are then often tested for a wide range of biological activities, from antifungal to potential inhibitors of enzymes like ALKBH2, a DNA demethylase.[3][4][5][6] Some nicotinamide derivatives are even metabolized by the NAD salvage pathway into unnatural NAD analogs that can inhibit enzymes like IMPDH, showing potential in cancer therapy.[7][8]

Experimental Protocol: General Synthesis of a Nicotinamide Derivative

This protocol outlines a general method for the synthesis of a nicotinamide derivative from nicotinic acid and an amine using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).[2]

Materials:

  • Nicotinic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nicotinic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes. The formation of the HOBt ester of nicotinic acid is the key activation step. This intermediate is more reactive towards amines than the free carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 eq) and DIPEA (1.5 eq) to the reaction mixture. The base is necessary to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted nicotinic acid and HOBt), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure nicotinamide derivative.

G cluster_activation Activation Step cluster_coupling Coupling Step Nicotinic_Acid Nicotinic Acid Activated_Ester Activated HOBt Ester Nicotinic_Acid->Activated_Ester HOBt HOBt HOBt->Activated_Ester EDC EDC EDC->Activated_Ester Nicotinamide_Derivative Nicotinamide Derivative Activated_Ester->Nicotinamide_Derivative Amine Amine (R-NH2) Amine->Nicotinamide_Derivative Base Base (e.g., DIPEA) Base->Nicotinamide_Derivative

Caption: General workflow for the synthesis of nicotinamide derivatives.

Part 2: The N-Oxide Functional Group: From Metabolic Byproduct to Strategic Prodrug

Historically, heterocyclic N-oxides were often viewed as mere byproducts of hepatic metabolism of nitrogen-containing heterocyclic drugs.[9] However, this perception began to change with the serendipitous discovery of the potent biological activities of some N-oxide compounds. A landmark example is the discovery of minoxidil's antihypertensive and anti-alopecia properties by Upjohn in the early 1960s.[9] This discovery was a catalyst for the exploration of N-oxides as a deliberate strategy in drug design.

The N-oxide functional group significantly alters the physicochemical properties of a parent molecule. The N⁺-O⁻ bond is highly polar and can act as a strong hydrogen bond acceptor.[10] This often leads to increased water solubility and reduced membrane permeability compared to the parent amine.[10][11] These properties can be strategically employed to modify a drug's pharmacokinetic profile.

Applications in Medicinal Chemistry

The applications of N-oxides in medicinal chemistry are diverse.[10][11][12][13] They have been incorporated into molecules with a wide range of therapeutic activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[9][13]

One of the most powerful applications of the N-oxide moiety is in the design of hypoxia-activated prodrugs . Many solid tumors have regions of low oxygen concentration (hypoxia). Certain N-oxides are stable in normally oxygenated tissues but can be enzymatically reduced to the active parent amine under hypoxic conditions. This selective activation in the tumor microenvironment can lead to targeted drug delivery and reduced systemic toxicity.

Synthesis of N-Oxides

The synthesis of N-oxides is typically achieved by the oxidation of the corresponding tertiary amine or N-heterocycle. A variety of oxidizing agents can be used, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include hydrogen peroxide, peroxy acids (like m-CPBA), and Caro's acid.

G N_Heterocycle N-Heterocycle (e.g., Pyridine) N_Oxide N-Oxide Derivative N_Heterocycle->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidizing_Agent->N_Oxide

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of N-Hydroxy-1-oxy-nicotinamidine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Scaffold N-Hydroxy-1-oxy-nicotinamidine is a unique heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

N-Hydroxy-1-oxy-nicotinamidine is a unique heterocyclic compound featuring a nicotinamidine core, an N-hydroxyguanidine group, and a pyridine N-oxide moiety. While specific biological data for this compound is not yet publicly available, its structural components suggest a high potential for significant biological activity. The N-hydroxyguanidine group is a well-established precursor for the release of nitric oxide (NO) and nitroxyl (HNO), two critical signaling molecules with diverse physiological and pathophysiological roles.[1][2][3] Furthermore, the pyridine N-oxide and nicotinamide elements are present in numerous bioactive compounds, influencing properties like solubility, metabolic stability, and receptor interactions.[4][5][6]

This guide provides a comprehensive framework for the systematic evaluation of N-Hydroxy-1-oxy-nicotinamidine's biological activity. It is designed to take you from initial hypothesis to in-depth mechanistic studies, offering both the "how" and the "why" behind each experimental step. Our central hypothesis is that N-Hydroxy-1-oxy-nicotinamidine functions as a pro-drug, releasing NO and/or HNO, thereby modulating downstream cellular pathways. We will also explore other potential activities arising from its distinct chemical structure.

Physicochemical Characterization: The Foundation of Biological Assessment

A thorough understanding of a compound's physical and chemical properties is paramount for reproducible and meaningful biological assays.

PropertyValueSource
Chemical Formula C₆H₇N₃O₂[1]
Molecular Weight 153.13 g/mol [1]
IUPAC Name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide[1]
CAS Number 92757-16-9[1]

Solubility Assessment:

Prior to any biological testing, it is crucial to determine the solubility of N-Hydroxy-1-oxy-nicotinamidine in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO). This will inform stock solution preparation and ensure that the compound remains in solution at the desired concentrations during assays, avoiding precipitation that could lead to erroneous results.

Experimental Workflow for Biological Characterization

The following diagram outlines a logical progression for characterizing the biological activity of N-Hydroxy-1-oxy-nicotinamidine.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: Mechanism of Action A Cytotoxicity Profiling (MTT & LDH Assays) B NO/HNO Release Quantification (Griess Assay & Fluorescent Probes) A->B C Endothelial Cell Functional Assays (e.g., Tube Formation, Migration) B->C D Immune Cell Modulation (e.g., Cytokine Release) B->D C->D G IDO1 Inhibition Assay D->G E Soluble Guanylate Cyclase (sGC) Activity Assay F Western Blot Analysis (e.g., p-VASP, p-eNOS) E->F F->G

Caption: A structured workflow for the biological evaluation of N-Hydroxy-1-oxy-nicotinamidine.

Phase 1: Foundational Screening

Cytotoxicity Profiling: Determining the Therapeutic Window

Rationale: Before assessing functional effects, it is essential to determine the concentration range over which N-Hydroxy-1-oxy-nicotinamidine is non-toxic to cells. This ensures that any observed biological effects are not simply a consequence of cell death. We will employ two complementary assays to measure cytotoxicity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of N-Hydroxy-1-oxy-nicotinamidine in cell culture medium (e.g., from 0.1 µM to 1 mM).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay [7]

  • Principle: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes. It is a reliable marker of cell death.

  • Step-by-Step Methodology:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Prepare a maximum LDH release control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of control wells for 15 minutes before collecting the supernatant.[7]

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Quantification of NO and HNO Release

Rationale: Based on the N-hydroxyguanidine moiety, we hypothesize that N-Hydroxy-1-oxy-nicotinamidine is a donor of NO and/or HNO.[1][2] Direct measurement of these species is critical to validating this primary hypothesis.

Protocol 3: Griess Assay for Nitrite (Indirect NO Measurement)

  • Principle: NO is rapidly oxidized to nitrite (NO₂⁻) and nitrate (NO₃⁻) in aqueous solutions. The Griess assay is a colorimetric method that measures nitrite concentration. To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.

  • Step-by-Step Methodology:

    • Prepare solutions of N-Hydroxy-1-oxy-nicotinamidine at various non-toxic concentrations in PBS (pH 7.4).

    • Incubate the solutions at 37°C for different time points (e.g., 0, 30, 60, 120 minutes) to assess the kinetics of NO release.

    • For total NO measurement, add nitrate reductase and its cofactor (NADPH) to the samples and incubate according to the manufacturer's instructions.

    • Add 50 µL of Griess Reagent I (sulfanilamide in acidic solution) to 50 µL of each sample in a 96-well plate.

    • Incubate for 5-10 minutes at room temperature.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine) and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Detection of Nitroxyl (HNO) using a Fluorescent Probe

  • Principle: Specific fluorescent probes are available that react with HNO to produce a fluorescent signal, allowing for its detection and differentiation from NO.[8][9][10]

  • Step-by-Step Methodology:

    • Prepare solutions of N-Hydroxy-1-oxy-nicotinamidine and a known HNO donor (e.g., Angeli's salt) as a positive control in a suitable buffer.

    • Add a specific HNO fluorescent probe (e.g., a copper-based sensor) to the solutions.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.

    • An increase in fluorescence intensity over time indicates the release of HNO.

Phase 2: Elucidating Functional Effects

Once the non-toxic concentration range and NO/HNO-releasing properties are established, the next step is to investigate the functional consequences in relevant biological systems.

Vascular Endothelial Cell Assays

Rationale: NO is a key regulator of vascular homeostasis, promoting vasodilation, inhibiting platelet aggregation, and influencing angiogenesis.[11] Therefore, assessing the effects of N-Hydroxy-1-oxy-nicotinamidine on endothelial cells is a logical starting point.

Protocol 5: In Vitro Tube Formation Assay

  • Principle: This assay assesses the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel), a hallmark of angiogenesis.

  • Step-by-Step Methodology:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of various non-toxic concentrations of N-Hydroxy-1-oxy-nicotinamidine.

    • Include a vehicle control and a positive control (e.g., VEGF).

    • Incubate for 6-18 hours at 37°C.

    • Visualize the formation of tube-like structures using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Phase 3: Unraveling the Mechanism of Action

Understanding the molecular pathways through which N-Hydroxy-1-oxy-nicotinamidine exerts its effects is crucial for its potential development as a therapeutic agent.

The Canonical NO Signaling Pathway

Rationale: The primary receptor for NO is soluble guanylate cyclase (sGC).[12][13] Activation of sGC leads to the conversion of GTP to cyclic GMP (cGMP), which in turn activates downstream effectors like protein kinase G (PKG). A key substrate of PKG is the vasodilator-stimulated phosphoprotein (VASP), which is phosphorylated at Ser239 upon pathway activation.

signaling_pathway Compound N-Hydroxy-1-oxy-nicotinamidine NO Nitric Oxide (NO) Compound->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG pVASP p-VASP (Ser239) PKG->pVASP Phosphorylation VASP VASP VASP->pVASP Response Cellular Response (e.g., Vasodilation) pVASP->Response

Caption: The proposed canonical NO/sGC/cGMP signaling pathway.

Protocol 6: Soluble Guanylate Cyclase (sGC) Activity Assay

  • Principle: This assay measures the production of cGMP in cell lysates or purified enzyme preparations in response to the test compound.[14][15]

  • Step-by-Step Methodology:

    • Prepare cell lysates from endothelial cells or use purified sGC enzyme.

    • Incubate the lysates or enzyme with GTP and a phosphodiesterase inhibitor (to prevent cGMP degradation) in the presence of various concentrations of N-Hydroxy-1-oxy-nicotinamidine.

    • Include a known NO donor (e.g., sodium nitroprusside) as a positive control.

    • Stop the reaction and measure the amount of cGMP produced using a commercially available ELISA or radioimmunoassay kit.

Alternative Potential Mechanisms

Rationale: The hydroxyamidine moiety is also found in inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance and a target in cancer immunotherapy.[16][17][18] Therefore, it is prudent to investigate whether N-Hydroxy-1-oxy-nicotinamidine has any activity against this enzyme.

Protocol 7: IDO1 Inhibitor Screening Assay

  • Principle: This assay measures the activity of the IDO1 enzyme, which catalyzes the conversion of L-tryptophan to N-formylkynurenine.[16][19]

  • Step-by-Step Methodology:

    • Combine recombinant human IDO1 enzyme with its substrate, L-tryptophan, in a reaction buffer.

    • Add various concentrations of N-Hydroxy-1-oxy-nicotinamidine or a known IDO1 inhibitor (e.g., epacadostat) as a positive control.

    • Incubate at room temperature.

    • Measure the formation of the product, kynurenine, by monitoring the absorbance at 321 nm.

    • A decrease in absorbance indicates inhibition of IDO1 activity.

Data Interpretation and Troubleshooting

  • Correlating NO Release with Biological Effects: A strong correlation between the concentration-dependent release of NO/HNO and the observed biological effects (e.g., increased cGMP, VASP phosphorylation, tube formation) would provide compelling evidence for the proposed mechanism of action.

  • Unexpected Cytotoxicity: If significant cytotoxicity is observed at low concentrations, consider the possibility of off-target effects or the generation of reactive oxygen species. Further toxicological studies may be warranted.

  • No NO/HNO Release: If no NO or HNO is detected, the N-hydroxyguanidine group may be stable under the tested conditions. In this scenario, the biological activity could be mediated by the parent molecule interacting directly with a target. The nicotinamide backbone suggests potential interactions with NAD⁺-dependent enzymes.[4]

Conclusion

This technical guide provides a robust, hypothesis-driven framework for the initial characterization of the biological activity of N-Hydroxy-1-oxy-nicotinamidine. By systematically progressing from foundational screening to mechanistic studies, researchers can efficiently and rigorously elucidate the therapeutic potential of this novel chemical entity. The combination of its N-hydroxyguanidine, pyridine N-oxide, and nicotinamidine features makes it a compelling candidate for further investigation, particularly as a modulator of nitric oxide signaling pathways.

References

  • ResearchGate. Biological activities of guanidine compounds | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC. Available from: [Link]

  • PubMed. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. Available from: [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Wikipedia. Pyridine-N-oxide. Available from: [Link]

  • ResearchGate. Detection of nitroxyl (HNO) by a prefluorescent probe. Available from: [Link]

  • PubMed. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Available from: [Link]

  • PubChem. Hydroxyguanidine | CH5N3O | CID 80668. Available from: [Link]

  • National Center for Biotechnology Information. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC. Available from: [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit IDO1 72021. Available from: [Link]

  • PubMed. Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase. Available from: [Link]

  • ACS Publications. Ratiometric Determination of Nitroxyl Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative | ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - NIH. Available from: [Link]

  • National Center for Biotechnology Information. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. Available from: [Link]

  • Asian Journal of Chemistry. Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Available from: [Link]

  • National Center for Biotechnology Information. Ratiometric Determination of Nitroxyl Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC - NIH. Available from: [Link]

  • PubMed. Oxidation of N-hydroxyguanidine by nitric oxide and the possible generation of vasoactive species. Available from: [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

  • ResearchGate. How can I assay nitric oxide synthase activity in human RBCs?. Available from: [Link]

  • National Center for Biotechnology Information. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. Available from: [Link]

  • Circulation. Endothelial Nitric Oxide Synthase in Vascular Disease. Available from: [Link]

  • Marletta Laboratory. Soluble Guanylate Cyclase. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of endogenous nitroxyl as a new redox player in Arabidopsis thaliana - PMC - NIH. Available from: [Link]

  • Nanoscale (RSC Publishing). Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. Available from: [Link]

  • Aurora Biolabs. IDO1 Activity Assay Kit for Inhibitor Screening. Available from: [Link]

  • Olink. Nitric oxide synthase, endothelial - Olink Target 96 Immuno-oncology. Available from: [Link]

  • MDPI. Vasoprotection by Dietary Nitrate in Rats with Vitamin D 3 -Induced Vascular Calcification. Available from: [Link]

  • ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available from: [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit -384. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation - NIH. Available from: [Link]

  • Portland Press. Endothelial nitric oxide synthase activity is linked to its presence at cell–cell contacts. Available from: [Link]

  • ResearchGate. Functionalization of pyridine N‐oxides using PyBroP.. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available from: [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit -384. Available from: [Link]

  • PubMed. Development of a spectrophotometric assay for cyclase activity. Available from: [Link]

  • National Center for Biotechnology Information. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central. Available from: [Link]

  • YouTube. In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-Hydroxy-1-oxy-nicotinamidine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Hydroxy-1-oxy-nicotinamidine, also known as PCO—N-oxide, is a key chemical intermediate with applications in pharmaceutical synthesis.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxy-1-oxy-nicotinamidine, also known as PCO—N-oxide, is a key chemical intermediate with applications in pharmaceutical synthesis.[1] This molecule features a pyridine N-oxide core, which can modulate the electronic properties and metabolic stability of parent compounds, and an N-hydroxyamidine (amidoxime) functional group. The amidoxime group is a well-recognized bioisostere for carboxylic acids and amides, often employed in medicinal chemistry to enhance pharmacokinetic profiles and target engagement.

This document provides a comprehensive, two-step protocol for the synthesis of N-Hydroxy-1-oxy-nicotinamidine, commencing from the readily available starting material, 3-cyanopyridine. The synthesis strategy involves an initial N-oxidation of the pyridine ring followed by the conversion of the nitrile group to an N-hydroxyamidine. The protocols are designed to be robust and scalable for a research and development laboratory setting.

Overall Synthetic Scheme

The synthesis is accomplished via a two-step reaction pathway starting from 3-cyanopyridine. The first step is the N-oxidation of the pyridine nitrogen, followed by the reaction of the resulting 3-cyanopyridine-1-oxide with hydroxylamine to yield the final product.

Synthetic Pathway 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopyridine-1-oxide 3-Cyanopyridine-1-oxide 3-Cyanopyridine->3-Cyanopyridine-1-oxide Intermediate 3-Cyanopyridine-1-oxide Final_Product N-Hydroxy-1-oxy- nicotinamidine Intermediate->Final_Product

Caption: Overall two-step synthesis of N-Hydroxy-1-oxy-nicotinamidine.

Part 1: Synthesis of 3-Cyanopyridine-1-oxide

This initial step involves the selective oxidation of the nitrogen atom in the pyridine ring of 3-cyanopyridine to form the corresponding N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent reactions and is a key structural feature of the final product. Hydrogen peroxide is employed as a green and efficient oxidizing agent, with sulfuric acid and a catalyst enhancing the reaction rate and selectivity.[1][2][3]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-CyanopyridineReagentSigma-Aldrich
Hydrogen Peroxide (30% w/w)ACSFisher ScientificCaution: Strong oxidizer.
Sulfuric Acid (98%)ACSVWRCaution: Corrosive.
Phosphotungstic AcidReagentAlfa AesarCatalyst.
Deionized Water
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer/hotplate
Dropping funnelFor controlled addition of hydrogen peroxide.
Buchner funnel and filter paperFor product isolation.
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanopyridine (10.4 g, 0.1 mol), deionized water (15 mL), concentrated sulfuric acid (1.0 g, ~0.55 mL), and phosphotungstic acid (0.9 g).[3]

  • Heating: Place the flask in a heating mantle on a magnetic stirrer and heat the mixture to 90-95°C with vigorous stirring.

  • Oxidant Addition: Once the reaction temperature is stable, add 30% hydrogen peroxide (12 mL) dropwise using a dropping funnel over a period of 1-2 hours. Maintain the temperature between 90-95°C during the addition. Caution: The reaction can be exothermic.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90-95°C for an additional 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to below 15°C.[3] The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the isolated solid under vacuum to obtain 3-cyanopyridine-1-oxide. The expected yield is typically high.[3]

Part 2: Synthesis of N-Hydroxy-1-oxy-nicotinamidine

In the second and final step, the cyano group of 3-cyanopyridine-1-oxide is converted to an N-hydroxyamidine functional group. This is achieved by reacting the intermediate with hydroxylamine in the presence of a base. This reaction is a standard method for the synthesis of amidoximes from nitriles.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Cyanopyridine-1-oxide(Synthesized in Part 1)
Hydroxylamine HydrochlorideReagentSigma-Aldrich
TriethylamineReagentFisher ScientificCaution: Corrosive, flammable.
Ethanol (200 proof)ACSVWR
Round-bottom flask
Reflux condenser
Magnetic stirrer/hotplate
Rotary evaporatorFor solvent removal.
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-cyanopyridine-1-oxide (6.0 g, 0.05 mol) in ethanol (50 mL).

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (5.2 g, 0.075 mol) and triethylamine (10.5 mL, 0.075 mol).

  • Reaction Conditions: Heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol).

Characterization

The identity and purity of the final product, N-Hydroxy-1-oxy-nicotinamidine, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and should be handled with care.

  • Concentrated sulfuric acid and triethylamine are corrosive and should be handled with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

  • CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents.
  • CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents.
  • A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap. Available at: [Link]

  • N′-Hydroxypyridine-2-carboximidamide - PMC - NIH. Available at: [Link]

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N-Hydroxy-1-oxy-nicotinamidine

Introduction N-Hydroxy-1-oxy-nicotinamidine, also known by its IUPAC name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide, is a heterocyclic compound of interest in pharmaceutical development.[][2] Its structure, featu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Hydroxy-1-oxy-nicotinamidine, also known by its IUPAC name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide, is a heterocyclic compound of interest in pharmaceutical development.[][2] Its structure, featuring a pyridine N-oxide, a hydroxamic acid-like N-hydroxy-amidine group, makes it a polar molecule with potential applications as a synthetic intermediate.[3] Given its role in the synthesis of active pharmaceutical ingredients (APIs), rigorous analytical characterization is imperative to ensure its identity, purity, and stability.

This application note provides a comprehensive guide to the analytical methodologies for the characterization of N-Hydroxy-1-oxy-nicotinamidine. We will delve into the theoretical underpinnings and practical considerations for employing a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The protocols outlined herein are designed to be adaptable and serve as a robust starting point for researchers in the pharmaceutical industry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Hydroxy-1-oxy-nicotinamidine is crucial for method development.

PropertyValueSource
CAS Number92757-16-9[][2][4][5]
Molecular FormulaC₆H₇N₃O₂[][2][5]
Molecular Weight153.13 g/mol [][2][5]
IUPAC NameN'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide[]
Synonyms3-Pyridinecarboximidamide, N-hydroxy-, 1-oxide[]

Chromatographic Analysis: Purity and Quantification

Due to its polar nature, chromatographic separation of N-Hydroxy-1-oxy-nicotinamidine requires careful consideration of the stationary and mobile phases. HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[6][7]

High-Performance Liquid Chromatography (HPLC)

An optimized HPLC method is essential for the routine analysis of N-Hydroxy-1-oxy-nicotinamidine. Given its polarity, a reversed-phase method with a polar-embedded or polar-endcapped column is recommended to achieve adequate retention and symmetrical peak shape.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column with polar endcapping (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-17 min: 40-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm.

Causality Behind Experimental Choices:

  • The C18 column with polar endcapping is chosen to provide sufficient retention for the polar analyte while minimizing peak tailing.

  • Formic acid in the mobile phase aids in protonating the molecule, leading to better peak shape and reproducibility.

  • A gradient elution is employed to ensure the elution of any less polar impurities and to clean the column effectively after each injection.

  • The detection wavelength of 260 nm is a starting point based on the UV absorbance of the pyridine N-oxide chromophore. A full UV-Vis scan of the analyte should be performed to determine the optimal detection wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and sensitive quantification, coupling HPLC with mass spectrometry is indispensable. LC-MS can provide molecular weight confirmation and structural information through fragmentation analysis.[8][9][10]

Experimental Protocol: LC-MS Analysis

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Similar to the HPLC-UV method, but with a scaled-down flow rate (e.g., 0.4 mL/min) and column dimensions (e.g., 2.1 x 100 mm, 1.8 µm) suitable for UHPLC-MS.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Mass Range: m/z 50-500

    • Collision Energy (for MS/MS): Ramped from 10-40 eV.

Expected Results:

  • The expected protonated molecule [M+H]⁺ for N-Hydroxy-1-oxy-nicotinamidine is m/z 154.06.

  • MS/MS fragmentation is anticipated to involve losses of water (-18 Da), the hydroxylamino group (-32 Da), and cleavage of the amidine moiety.

Structural Elucidation: Spectroscopic Methods

Spectroscopic techniques are paramount for the definitive identification and structural confirmation of N-Hydroxy-1-oxy-nicotinamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).

  • Concentration: 5-10 mg/mL.

  • Experiments: 1H, 13C, COSY, HSQC, and HMBC.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆): Based on the structure and data from similar compounds, the aromatic protons are expected in the downfield region due to the electron-withdrawing effects of the N-oxide and amidine groups. The N-hydroxy and amidine protons will be exchangeable and may appear as broad signals.

ProtonPredicted Shift (ppm)Multiplicity
H2~8.8s
H4~8.1d
H5~7.8dd
H6~8.5d
-NH₂broads
-OHbroads

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆): The carbon atoms of the pyridine ring will be deshielded due to the N-oxide group.

CarbonPredicted Shift (ppm)
C2~140
C3~130
C4~128
C5~125
C6~142
C=N~155
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[15][16]

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Collection: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (N-hydroxy)3200-2500Broad, Medium
N-H stretch (amidine)3400-3300Medium
C=N stretch (amidine)1650-1600Strong
N-O stretch (N-oxide)1300-1200Strong
Aromatic C=C stretch1600-1450Medium

Causality Behind Expected Bands:

  • The broad O-H stretch is characteristic of the N-hydroxy group, which is often involved in hydrogen bonding.

  • The N-H stretching of the amidine will appear in the typical region for primary amines.

  • The C=N stretch of the amidine is a strong and characteristic absorption.

  • The N-O stretching vibration of the pyridine N-oxide is a key diagnostic peak.

Thermal Analysis: Stability and Decomposition

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability of a compound, which is a critical parameter in pharmaceutical development.[17][18][19][20]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and polymorphism.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Pan: Aluminum pan, hermetically sealed.

  • Sample Weight: 2-5 mg.

  • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.

Experimental Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Weight: 5-10 mg.

  • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Integrated Data Interpretation (DSC-TGA): By combining DSC and TGA data, a comprehensive thermal profile can be established. For example, a sharp endotherm in the DSC curve that corresponds to no mass loss in the TGA thermogram would indicate a melting event. Conversely, an endotherm or exotherm in the DSC curve accompanied by a significant mass loss in the TGA would signify decomposition.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization Sample N-Hydroxy-1-oxy-nicotinamidine HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Purity Purity & Quantification HPLC->Purity Identity Identity Confirmation LCMS->Identity Structure Structural Elucidation NMR->Structure FTIR->Structure Stability Thermal Stability Thermal->Stability

Caption: Integrated workflow for the characterization of N-Hydroxy-1-oxy-nicotinamidine.

Logical Relationship of Analytical Data

logical_relationship Compound N-Hydroxy-1-oxy-nicotinamidine Purity Purity >95% Compound->Purity HPLC MW Molecular Weight (153.13 Da) Compound->MW LC-MS Structure Chemical Structure Compound->Structure NMR, FTIR ThermalProfile Thermal Profile Compound->ThermalProfile DSC/TGA

Sources

Method

Handling and storage procedures for N-Hydroxy-1-oxy-nicotinamidine

Application Notes & Protocols for N-Hydroxy-1-oxy-nicotinamidine A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes only and is design...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for N-Hydroxy-1-oxy-nicotinamidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is designed to be used by qualified individuals trained in chemical handling. N-Hydroxy-1-oxy-nicotinamidine is a research chemical with limited available safety and toxicity data. The recommendations provided herein are based on the chemical structure, data from analogous compounds, and general principles of laboratory safety. All users must conduct a thorough risk assessment before handling this compound and adhere to all institutional and governmental safety regulations. For research use only. Not intended for diagnostic or therapeutic use.[1]

Introduction: Understanding N-Hydroxy-1-oxy-nicotinamidine

N-Hydroxy-1-oxy-nicotinamidine is a specialized organic compound characterized by a pyridine-N-oxide ring, an amidoxime (N-hydroxy-amidine) functional group, and is also known by its IUPAC name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide.[2] Its structural features suggest its potential utility as an intermediate in medicinal chemistry and drug development, particularly in the synthesis of more complex molecules.[3] The presence of the N-oxide and amidoxime moieties indicates that the compound may exhibit specific reactivity and requires careful handling and storage to ensure its stability and the safety of laboratory personnel.

The amidoxime group, in particular, has gained significant interest for its role as a potential nitric oxide (NO) donor in biological systems, and as a bioisostere for carboxylic acids in drug design.[4] The pyridine-N-oxide functional group can influence the electronic properties of the molecule and may offer unique coordination chemistry.

Given the limited publicly available data on the specific hazards of N-Hydroxy-1-oxy-nicotinamidine, a conservative approach to handling and storage is paramount. The protocols outlined in this guide are therefore built upon the known characteristics of related chemical classes, including pyridine-N-oxides, hydroxylamines, and amidoximes, in conjunction with established best practices for laboratory safety.[5][6]

Chemical and Physical Properties

A summary of the known and predicted properties of N-Hydroxy-1-oxy-nicotinamidine is provided below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 92757-16-9BOC Sciences[2]
Molecular Formula C₆H₇N₃O₂BOC Sciences[2]
Molecular Weight 153.13 g/mol BOC Sciences[2]
IUPAC Name N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamideBOC Sciences[2]
Appearance Assumed to be a solid at room temperature.Inferred from related compounds.
Purity Typically available at ≥95% or ≥97%.BOC Sciences[2]
Solubility No specific data available. Assumed to have some solubility in polar organic solvents.Inferred from structure.
Stability Stable under recommended storage conditions.[7] Sensitive to moisture and strong oxidizing agents.[7][8]Inferred from related compounds.

Hazard Assessment and Safety Precautions (Inferred)

Due to the absence of a specific Safety Data Sheet (SDS) for N-Hydroxy-1-oxy-nicotinamidine, the following hazard assessment is based on the GHS classifications of the structurally related compound, Nicotinamide N-oxide, and general knowledge of the functional groups present.[9]

  • Skin Irritation: Likely to cause skin irritation.[9]

  • Eye Irritation: Likely to cause serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[9]

  • Unknown Toxicity: The chronic and systemic toxicity of this compound are unknown. It should be treated as a substance of unknown toxicity.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times when handling the compound.[10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling.[11]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Clothing: Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls
  • Ventilation: All handling of solid N-Hydroxy-1-oxy-nicotinamidine and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[10]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Receiving and Initial Inspection

The process of receiving and inspecting a new shipment of N-Hydroxy-1-oxy-nicotinamidine is the first line of defense in laboratory safety.

Caption: Workflow for receiving and inspecting N-Hydroxy-1-oxy-nicotinamidine.

Storage Conditions

Proper storage is crucial to prevent degradation and ensure safety.

  • Short-Term Storage (Working Stock):

    • Store in a tightly sealed, clearly labeled container.[7]

    • Keep in a cool, dry, and well-ventilated area.[7][11]

    • Protect from moisture, as the compound may be hygroscopic.[10]

    • Store away from incompatible materials, such as strong oxidizing agents.[7][8]

  • Long-Term Storage (Bulk Stock):

    • For extended storage, it is recommended to store the compound at -20°C.

    • The container should be tightly sealed to prevent moisture ingress, especially when warming to room temperature before opening.

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.[10]

A decision tree for appropriate storage is presented below:

Storage_Decision_Tree Start Compound Received Decision1 Intended Use? Start->Decision1 LongTerm Long-Term Storage (-20°C, Inert Atmosphere) Decision1->LongTerm Archival/Infrequent Use Decision2 Frequent Use? Decision1->Decision2 Immediate/Frequent Use ShortTerm Short-Term Storage (Cool, Dry, Well-Ventilated) Decision2->ShortTerm Yes WorkingStock Prepare Working Aliquots Decision2->WorkingStock No WorkingStock->ShortTerm WorkingStock->LongTerm

Caption: Decision tree for selecting the appropriate storage conditions.

Experimental Protocols

Preparation of Stock Solutions

Extreme care should be taken when preparing solutions of N-Hydroxy-1-oxy-nicotinamidine.

  • Pre-Weighing Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, appropriate glassware, and chosen solvent.

    • Don appropriate PPE as outlined in Section 3.1.

  • Weighing the Compound:

    • Tare the analytical balance with the weigh paper.

    • Carefully weigh the desired amount of N-Hydroxy-1-oxy-nicotinamidine. Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height.[10]

  • Solubilization:

    • Transfer the weighed solid to a suitable volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF, or a buffered aqueous solution, depending on experimental requirements) to the flask.

    • Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.

    • Once the solid is fully dissolved, add the solvent to the final volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage of Stock Solutions:

    • Store stock solutions in tightly sealed, clearly labeled vials.

    • For short-term storage (1-2 weeks), refrigeration at 4°C may be appropriate.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Spill and Waste Disposal Procedures
  • Spill Response:

    • In case of a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[11]

    • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

    • In case of a large spill, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal:

    • Dispose of all waste materials (including contaminated PPE) in accordance with federal, state, and local regulations.[7] Do not dispose of down the drain.[1][11]

Conclusion

N-Hydroxy-1-oxy-nicotinamidine is a compound with potential applications in research and development. Due to the limited availability of specific safety data, a cautious and informed approach to its handling and storage is essential. By adhering to the protocols outlined in this guide, which are based on the known properties of structurally related compounds and general laboratory safety principles, researchers can work with this compound in a safe and effective manner. Always prioritize safety and consult your institution's chemical hygiene plan.[3][12][13][14]

References

  • ResearchGate. of the stability of amidoxime isomers. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • University of Pennsylvania. (2025). Chemical Hygiene Plan. [Link]

  • Columbia University. Chemical Hygiene Plan. [Link]

  • Oklahoma State University. Laboratory Safety Rules. [Link]

  • Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. [Link]

  • MDPI. Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications. [Link]

  • OSHA.com. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Redox. (2022). Safety Data Sheet: Nicotinamide. [Link]

  • Purdue University. Chemical Hygiene Plan and Hazardous Materials Safety Manual for laboratories. [Link]

  • Google Patents.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • U.S. Department of Energy. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • National Center for Biotechnology Information. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • International Labour Organization. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan. [Link]

  • Boston University. (2025). Chemical Hygiene Plan. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72661, Nicotinamide N-oxide. [Link]

  • ResearchGate. The Chemistry of Amidoximes. [Link]

  • U.S. Department of Agriculture. Chemical Hygiene Plan. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Hydroxy-1-oxy-nicotinamidine

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-Hydroxy-1-oxy-nicotinamidine. As a critical intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-Hydroxy-1-oxy-nicotinamidine. As a critical intermediate in the synthesis of various pharmaceutically active compounds, understanding and mitigating potential side reactions is paramount to achieving high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of N-Hydroxy-1-oxy-nicotinamidine, providing explanations of the underlying chemistry and actionable solutions.

Q1: My reaction yield is consistently low, and I observe a significant amount of a byproduct with a carbonyl group in the IR spectrum. What is happening?

A1: The most probable cause is the formation of nicotinamide N-oxide as a major byproduct. This is a well-documented side reaction in the synthesis of amidoximes from nitriles and hydroxylamine.[1]

Causality and Mechanism:

The reaction between a nitrile and hydroxylamine can proceed via two main pathways. The desired pathway involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon. However, the oxygen atom of hydroxylamine can also act as a nucleophile, leading to the formation of an O-adduct intermediate. This intermediate can then rearrange or react further, ultimately leading to the formation of the corresponding amide upon workup.

Mitigation Strategies:

  • Control of pH: The nucleophilicity of the nitrogen versus the oxygen in hydroxylamine is pH-dependent. Running the reaction under slightly basic conditions (e.g., using a mild base like sodium carbonate or triethylamine) can favor the nucleophilic attack from the nitrogen atom.

  • Temperature Control: Elevated temperatures can sometimes favor the formation of the amide byproduct. It is advisable to run the reaction at a moderate temperature (e.g., 50-70°C) and monitor the progress closely by TLC or LC-MS.

  • Stoichiometry: Using a slight excess of hydroxylamine can help to drive the reaction towards the desired amidoxime. However, a large excess should be avoided as it can complicate purification.

dot

Caption: Competing pathways in the synthesis of N-Hydroxy-1-oxy-nicotinamidine.

Q2: My final product appears to be degrading over time, or I'm isolating a significant amount of nicotinic acid N-oxide. Why is this occurring?

A2: This issue points to the hydrolysis of the N-hydroxyamidine functional group. N-hydroxyamidines can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid.[2][3] In this case, the product of hydrolysis is nicotinic acid N-oxide .

Causality and Mechanism:

The amidine carbon is electrophilic and can be attacked by water. This process is catalyzed by either acid or base. In an acidic medium, the nitrogen of the amidine is protonated, making the carbon more susceptible to nucleophilic attack by water. In a basic medium, hydroxide ions directly attack the amidine carbon.

Mitigation and Prevention:

  • Neutral Workup: During the reaction workup, it is crucial to avoid strongly acidic or basic conditions. If an acid or base is used, it should be neutralized promptly.

  • Purification Conditions: When performing chromatographic purification, use neutral solvents and avoid silica gel that is too acidic. A short plug of basic alumina or deactivated silica gel can sometimes be beneficial.

  • Storage: The purified N-Hydroxy-1-oxy-nicotinamidine should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

dot

Caption: Hydrolysis of the desired product to nicotinic acid N-oxide.

Q3: In the broader synthetic scheme involving N-Hydroxy-1-oxy-nicotinamidine, I have detected an impurity designated as "RRT 0.74". What is this compound and how can I avoid its formation?

A3: The impurity "RRT 0.74" has been identified in the synthesis of arimoclomol, where N-Hydroxy-1-oxy-nicotinamidine is a key intermediate. This byproduct is formed in a subsequent step involving a salt exchange, and its formation is linked to the presence of methanol. While not a direct side reaction of the N-Hydroxy-1-oxy-nicotinamidine synthesis itself, its precursor is the desired product.

Plausible Mechanism of Formation:

The structure of the RRT 0.74 byproduct suggests that it is a methoxylated derivative. A plausible mechanism involves the reaction of N-Hydroxy-1-oxy-nicotinamidine with methanol, potentially under acidic conditions, leading to the formation of a methoxy-imidate intermediate. This intermediate could then undergo further reactions in the subsequent steps of the arimoclomol synthesis.

Prevention and Control:

  • Solvent Choice: If possible, avoid using methanol as a solvent in subsequent steps if this impurity is a concern.

  • Aqueous Wash: An aqueous wash of the organic phase containing the product can help remove residual acids or other catalysts that might promote this side reaction.

  • pH Control: Maintaining a neutral pH during workup and subsequent steps can help to suppress the formation of this byproduct.

Q4: I have concerns about the potential formation of N-nitrosopiperidine in my overall synthesis. How can this occur and what precautions should I take?

A4: The mention of N-nitrosopiperidine as a potential impurity is a serious safety concern, as N-nitrosamines are a class of potent carcinogens. Its formation is not a direct side reaction of the N-Hydroxy-1-oxy-nicotinamidine synthesis but can occur in subsequent steps if piperidine is used as a reagent and a nitrosating agent is present.

Conditions Leading to Formation:

N-nitrosamines are formed from the reaction of a secondary amine (like piperidine) with a nitrosating agent. Common nitrosating agents include nitrous acid (formed from nitrites and acid), nitrogen oxides, and other nitro compounds.

Strict Prevention Measures:

  • Avoid Nitrosating Agents: Scrutinize all reagents and reaction conditions in the steps following the use of piperidine to ensure that no nitrosating agents are present or can be formed in situ.

  • Control of pH and Temperature: The rate of nitrosamine formation is highly dependent on pH and temperature. Acidic conditions generally favor the formation of nitrous acid from nitrites.

  • Quenching: If the use of a potential nitrosating agent is unavoidable, consider the use of a quenching agent, such as ascorbic acid or sulfamic acid, to destroy any residual nitrosating species.

  • Analytical Monitoring: Develop a sensitive analytical method (e.g., LC-MS/MS) to monitor for the presence of N-nitrosopiperidine in your final product and intermediates.

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for the synthesis of N-Hydroxy-1-oxy-nicotinamidine?

A: The most direct and commonly cited precursor is 3-cyanopyridine N-oxide . This can be prepared by the oxidation of 3-cyanopyridine using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.[4][5][6]

Q: What are the optimal reaction conditions for the reaction of 3-cyanopyridine N-oxide with hydroxylamine?

Q: How can I best purify the crude N-Hydroxy-1-oxy-nicotinamidine?

A: Purification can often be achieved by recrystallization .[7] Suitable solvent systems may include ethanol, water, or mixtures thereof. If the crude product contains significant impurities, column chromatography on silica gel using a polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate) can be effective.[8] It is important to use a neutral grade of silica gel to avoid acid-catalyzed hydrolysis of the product.

Q: How can I confirm the identity and purity of my synthesized N-Hydroxy-1-oxy-nicotinamidine?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide information about the chemical structure and the presence of any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-O stretch of the pyridine N-oxide and the C=N and N-O-H of the N-hydroxyamidine group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxy-1-oxy-nicotinamidine

This protocol is a general method adapted for this specific synthesis based on established procedures for amidoxime formation.

Materials:

  • 3-Cyanopyridine N-oxide

  • Hydroxylamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine N-oxide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add sodium carbonate (1.5 eq) to the solution.

  • Add hydroxylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Table 1: Typical Reaction Parameters

ParameterValue
Temperature60-70°C
Reaction Time4-8 hours
SolventEthanol/Water
BaseSodium Carbonate

Protocol 2: Purification by Recrystallization

  • Dissolve the crude N-Hydroxy-1-oxy-nicotinamidine in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot-filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Reaction Pathways

dot

Synthesis_and_Side_Reactions Start 3-Cyanopyridine N-oxide Reagents + Hydroxylamine (NH2OH) Product N-Hydroxy-1-oxy-nicotinamidine (Desired Product) Reagents->Product N-attack (Major Pathway) Amide Nicotinamide N-oxide (Amide Byproduct) Reagents->Amide O-attack (Side Pathway) Hydrolysis Nicotinic Acid N-oxide (Hydrolysis Product) Product->Hydrolysis H2O (Acid/Base)

Caption: Overview of the main synthesis and major side reactions.

References

  • CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google P
  • CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google P
  • Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed. (URL: [Link])

  • Hydrolysis of Amides - YouTube. (URL: [Link])

  • N-hydroxy-1-oxy-nicotinamidine (C6H7N3O2) - PubChemLite. (URL: [Link])

  • Nicotinic acid N-oxide - Wikipedia. (URL: [Link])

  • Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed. (URL: [Link])

  • Hydrolysis of Amides - YouTube. (URL: [Link])

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - NIH. (URL: [Link])

  • Recent trends in the chemistry of pyridine N-oxides - Arkat USA. (URL: [Link])

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (URL: [Link])

  • How do I purify amidoxime derivatives? - ResearchGate. (URL: [Link])

  • mechanism of amide hydrolysis - YouTube. (URL: [Link])

Sources

Optimization

Optimization of reaction conditions for N-Hydroxy-1-oxy-nicotinamidine synthesis

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of N-Hydroxy-1-oxy-nicotinamidine. This document offers in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of N-Hydroxy-1-oxy-nicotinamidine. This document offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this synthesis.

Introduction

N-Hydroxy-1-oxy-nicotinamidine is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis involves a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. This guide is designed to provide practical, experience-based advice to overcome common hurdles encountered during its preparation. The proposed synthetic route starts from the readily available 3-cyanopyridine and proceeds through two key transformations: N-oxidation of the pyridine ring followed by the conversion of the nitrile group to a hydroxyamidine (amidoxime).

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My N-oxidation of 3-cyanopyridine resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the N-oxidation of 3-cyanopyridine are frequently due to several factors:

  • Incomplete Reaction: The oxidation of pyridines can be sluggish. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can accelerate the reaction, they can also lead to decomposition of the product or the oxidizing agent. A temperature range of 70-80°C is generally effective when using hydrogen peroxide in acetic acid.

  • Degradation of Oxidizing Agent: Peroxy acids, such as peracetic acid (often formed in situ from hydrogen peroxide and acetic acid), can decompose if not handled correctly. Ensure your hydrogen peroxide solution is fresh and has been stored properly.

  • Product Isolation Issues: 3-cyanopyridine N-oxide is a polar compound and may be highly soluble in aqueous media, leading to losses during workup. Extraction with a suitable organic solvent, such as chloroform or dichloromethane, should be performed exhaustively.

Q2: During the conversion of 3-cyanopyridine N-oxide to N-Hydroxy-1-oxy-nicotinamidine, I observe the formation of a significant amount of a byproduct. What is it and how can I prevent it?

A2: The most common byproduct in the reaction of a nitrile with hydroxylamine is the corresponding amide, in this case, nicotinamide-N-oxide. This occurs through the hydrolysis of the nitrile group. To minimize its formation:

  • Control of pH: The reaction should be carried out under neutral to slightly basic conditions. The use of a mild base, such as sodium carbonate or triethylamine, is recommended to neutralize the hydrochloride from hydroxylamine hydrochloride.

  • Anhydrous Conditions: While the reaction is often performed in an alcohol, minimizing the amount of water present can help reduce the hydrolysis of the nitrile. Use dry solvents where possible.

  • Reaction Temperature: Elevated temperatures can promote the hydrolysis of the nitrile. The reaction should be carried out at a moderate temperature, typically refluxing in ethanol, and monitored closely to avoid prolonged heating after the reaction is complete.

Q3: The final product, N-Hydroxy-1-oxy-nicotinamidine, is difficult to purify. What are the recommended purification methods?

A3: N-Hydroxy-1-oxy-nicotinamidine is a polar and potentially thermally labile compound, which can make purification challenging.

  • Crystallization: This is the preferred method for purification. A variety of solvent systems can be screened, such as ethanol, methanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form well-defined crystals.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed. Due to the polar nature of the compound, a polar mobile phase will be required, such as a mixture of dichloromethane and methanol, or ethyl acetate and methanol. It is advisable to use a gradient elution to effectively separate the product from impurities.

  • Acid-Base Extraction: As an amidoxime, the product has basic properties and can be protonated. An acid-base workup could potentially be used to separate it from non-basic impurities, but care must be taken as the N-oxide functionality can be sensitive to strong acids.

Q4: My reaction to form the amidoxime from the nitrile is very slow. How can I increase the reaction rate?

A4: A slow reaction rate in amidoxime synthesis can often be addressed by:

  • Increasing the Temperature: Gently heating the reaction mixture, for instance, to the reflux temperature of the solvent (e.g., ethanol), will significantly increase the reaction rate.

  • Using a Base: The reaction of hydroxylamine hydrochloride with a nitrile requires a base to free the hydroxylamine nucleophile. Ensure an adequate amount of a suitable base (e.g., sodium carbonate, triethylamine) is used.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and are generally effective.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of N-Hydroxy-1-oxy-nicotinamidine.

Step 1: Synthesis of 3-Cyanopyridine N-oxide

This protocol is adapted from general procedures for the N-oxidation of pyridines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanopyridine (1 equivalent) in glacial acetic acid (5-10 volumes).

  • Addition of Oxidant: To the stirred solution, slowly add a 30% aqueous solution of hydrogen peroxide (1.5 - 2 equivalents). The addition should be done portion-wise to control the initial exotherm.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/methanol 9:1).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate. Caution: This will generate a significant amount of CO2 gas.

  • Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-cyanopyridine N-oxide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of N-Hydroxy-1-oxy-nicotinamidine

This protocol is based on general methods for the synthesis of amidoximes from nitriles.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-cyanopyridine N-oxide (1 equivalent) and hydroxylamine hydrochloride (1.5 - 2 equivalents) in ethanol (10-15 volumes).

  • Addition of Base: To the stirred suspension, add anhydrous sodium carbonate (1.5 - 2 equivalents) or triethylamine (2 - 2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane/methanol 9:1).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-Hydroxy-1-oxy-nicotinamidine.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions

ParameterStep 1: N-OxidationStep 2: Amidoxime Formation
Starting Material 3-Cyanopyridine3-Cyanopyridine N-oxide
Reagents Hydrogen Peroxide, Acetic AcidHydroxylamine Hydrochloride, Sodium Carbonate
Solvent Glacial Acetic AcidEthanol
Temperature 70-80°CReflux (approx. 78°C)
Reaction Time 12-24 hours4-8 hours
Typical Yield 70-85%60-75%

Visualizations

Experimental Workflow

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Amidoxime Formation A 3-Cyanopyridine in Glacial Acetic Acid B Add H2O2 (30% aq.) A->B C Heat to 70-80°C (12-24h) B->C D Neutralize with NaHCO3 C->D E Extract with CH2Cl2 D->E F Dry and Concentrate E->F G Purify (Recrystallization/ Chromatography) F->G H 3-Cyanopyridine N-oxide G->H I 3-Cyanopyridine N-oxide in Ethanol H->I Proceed to next step J Add NH2OH·HCl and Na2CO3 I->J K Reflux (4-8h) J->K L Filter Inorganic Salts K->L M Concentrate L->M N Purify (Recrystallization/ Chromatography) M->N O N-Hydroxy-1-oxy-nicotinamidine N->O

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic

G cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Low Yield or Impure Product Cause1 Incomplete Reaction Issue->Cause1 Cause2 Side Reactions Issue->Cause2 Cause3 Degradation Issue->Cause3 Cause4 Purification Loss Issue->Cause4 Sol1 Optimize Reaction Time and Temperature Cause1->Sol1 Address with Sol2 Adjust pH and Use Anhydrous Solvents Cause2->Sol2 Address with Sol3 Use Fresh Reagents and Control Temperature Cause3->Sol3 Address with Sol4 Optimize Crystallization or Chromatography Cause4->Sol4 Address with

Caption: Troubleshooting decision-making process.

References

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of N-Hydroxy-1-oxy-nicotinamidine

Introduction N-Hydroxy-1-oxy-nicotinamidine, also referred to as PCO—N-oxide, is a key intermediate in the synthesis of various pharmacologically active compounds, most notably arimoclomol, a drug candidate for the treat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Hydroxy-1-oxy-nicotinamidine, also referred to as PCO—N-oxide, is a key intermediate in the synthesis of various pharmacologically active compounds, most notably arimoclomol, a drug candidate for the treatment of amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases.[1] The unique structural features of this molecule, namely the pyridine N-oxide and the N-hydroxyamidine (amidoxime) functionalities, present interesting challenges and opportunities in its synthetic preparation. This guide provides a comparative analysis of the plausible synthetic routes to N-Hydroxy-1-oxy-nicotinamidine, offering insights into the strategic considerations and experimental details for researchers and drug development professionals.

Plausible Synthetic Strategies: An Overview

The synthesis of N-Hydroxy-1-oxy-nicotinamidine logically involves two primary chemical transformations: the N-oxidation of the pyridine ring and the conversion of a nitrile group to an N-hydroxyamidine. The sequence of these two steps defines the two principal synthetic routes, which we will designate as Route A and Route B.

Synthesis_Overview 3-Cyanopyridine 3-Cyanopyridine Route_A Route A 3-Cyanopyridine->Route_A Route_B Route B 3-Cyanopyridine->Route_B Final_Product N-Hydroxy-1-oxy-nicotinamidine Route_A->Final_Product Route_B->Final_Product

Caption: Overview of the two primary synthetic approaches to N-Hydroxy-1-oxy-nicotinamidine.

Route A: N-Oxidation Followed by Amidoxime Formation

This synthetic strategy commences with the N-oxidation of the readily available starting material, 3-cyanopyridine (nicotinonitrile), to yield 3-cyanopyridine-N-oxide. This intermediate is then converted to the final product by reaction with hydroxylamine.

Route_A_Workflow A 3-Cyanopyridine B N-Oxidation A->B C 3-Cyanopyridine-N-oxide B->C D Amidoxime Formation C->D E N-Hydroxy-1-oxy-nicotinamidine D->E

Caption: Step-wise workflow for the synthesis of N-Hydroxy-1-oxy-nicotinamidine via Route A.

Step 1: Synthesis of 3-Cyanopyridine-N-oxide

The N-oxidation of 3-cyanopyridine is a well-established and high-yielding reaction. Several methods have been reported, with the use of hydrogen peroxide in the presence of a catalyst being a common and efficient approach.

Experimental Protocol:

A robust method for the preparation of 3-cyanopyridine-N-oxide is detailed in the patent literature.[2][3][4][5]

  • Reaction Setup: To a reaction vessel, add 3-cyanopyridine, water as the solvent, a catalytic amount of a heteropoly acid (e.g., phosphotungstic acid, phosphomolybdic acid, or silicomolybdic acid), and sulfuric acid as a co-catalyst.

  • Reaction Conditions: Heat the mixture to a temperature between 75-95°C.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide dropwise to the heated reaction mixture over a period of 8-12 hours.

  • Reaction Monitoring and Work-up: After the addition is complete, maintain the reaction at the same temperature for an additional 6-8 hours to ensure complete conversion. Subsequently, cool the reaction mixture to below 15°C to precipitate the product.

  • Isolation and Purification: The solid product is isolated by filtration (centrifugation on a larger scale), washed with cold water, and dried to afford 3-cyanopyridine-N-oxide.

Discussion of Step 1:

This method is advantageous due to its high selectivity and efficiency, with reported yields often exceeding 95%.[4] The use of water as a solvent and hydrogen peroxide as the oxidant makes this process relatively environmentally benign. The low content of the nicotinamide-N-oxide byproduct is also a significant benefit, simplifying purification and subsequent reactions.[3]

Step 2: Synthesis of N-Hydroxy-1-oxy-nicotinamidine from 3-Cyanopyridine-N-oxide

The conversion of the nitrile functionality in 3-cyanopyridine-N-oxide to the N-hydroxyamidine is the final step in this route. This transformation is typically achieved through the reaction with hydroxylamine.

Proposed Experimental Protocol:

  • Reagent Preparation: Prepare a solution of hydroxylamine from hydroxylamine hydrochloride by treating it with a base such as sodium carbonate or potassium hydroxide in an appropriate solvent system (e.g., an ethanol/water mixture).

  • Reaction Setup: Dissolve 3-cyanopyridine-N-oxide in a suitable solvent (e.g., ethanol).

  • Reaction Conditions: Add the prepared hydroxylamine solution to the solution of 3-cyanopyridine-N-oxide and heat the mixture to reflux.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Isolation and Purification: The crude product can be purified by extraction and subsequent recrystallization from an appropriate solvent system.

Discussion of Step 2:

The nucleophilic addition of hydroxylamine to the nitrile is a standard method for the synthesis of amidoximes. However, the yield of this reaction can be variable. A related reaction involving a different pyridine derivative reported a yield of 39%.[6] Optimization of the reaction conditions, including the base, solvent, temperature, and reaction time, would be crucial to maximize the yield of N-Hydroxy-1-oxy-nicotinamidine.

Route B: Amidoxime Formation Followed by N-Oxidation

This alternative synthetic pathway begins with the formation of the N-hydroxyamidine from 3-cyanopyridine, followed by the N-oxidation of the resulting N-hydroxynicotinamidine.

Route_B_Workflow A 3-Cyanopyridine B Amidoxime Formation A->B C N-Hydroxynicotinamidine B->C D N-Oxidation C->D E N-Hydroxy-1-oxy-nicotinamidine D->E

Caption: Step-wise workflow for the synthesis of N-Hydroxy-1-oxy-nicotinamidine via Route B.

Step 1: Synthesis of N-Hydroxynicotinamidine

The initial step involves the conversion of 3-cyanopyridine to N-hydroxynicotinamidine. As with the second step of Route A, this is a standard transformation, but specific experimental details for this substrate are not widely reported. The general protocol would be similar to that described for the conversion of 3-cyanopyridine-N-oxide.

Step 2: N-Oxidation of N-Hydroxynicotinamidine

The final step in this route is the selective N-oxidation of the pyridine ring in the presence of the N-hydroxyamidine group. This presents a significant chemical challenge. The N-hydroxyamidine functionality is itself susceptible to oxidation, which could lead to a mixture of undesired byproducts.

Challenges and Considerations for Step 2:

The selective N-oxidation of pyridines in molecules containing other oxidizable nitrogen atoms, such as aliphatic amines, has been addressed in the literature through strategies like in situ protonation of the more basic nitrogen to protect it from oxidation.[7] However, the N-hydroxyamidine group presents a different challenge, as it is not a simple amine. The development of a selective oxidation protocol would likely require careful screening of oxidizing agents and reaction conditions to favor the desired N-oxidation of the pyridine ring while minimizing side reactions.

Comparison of Synthesis Routes

FeatureRoute A (N-Oxidation First)Route B (Amidoxime Formation First)
Starting Material 3-Cyanopyridine3-Cyanopyridine
Key Intermediates 3-Cyanopyridine-N-oxideN-Hydroxynicotinamidine
Step 1 Yield High (often >95%)Likely moderate to high, but not well-documented for this specific substrate.
Step 2 Yield Moderate (potentially requires optimization)Potentially low and with selectivity issues.
Overall Feasibility High, with the final step requiring optimization.Moderate to low, with significant challenges in the final N-oxidation step.
Key Challenges Optimizing the yield of the amidoxime formation.Achieving selective N-oxidation of the pyridine ring without side reactions.
Documentation The first step is well-documented in patents.Less documented overall, with significant unknowns in the second step.

Discussion and Recommendations

Based on the available literature, Route A is the more scientifically sound and practically viable approach for the synthesis of N-Hydroxy-1-oxy-nicotinamidine. The initial N-oxidation of 3-cyanopyridine is a high-yielding and well-established industrial process, providing a solid foundation for the synthetic sequence. While the subsequent conversion of 3-cyanopyridine-N-oxide to the target amidoxime requires further optimization to maximize yields, the transformation is based on a standard and predictable chemical reaction.

In contrast, Route B presents significant and unresolved challenges , primarily concerning the selective N-oxidation of the pyridine ring in the presence of the N-hydroxyamidine group. The potential for undesired side reactions is high, which could lead to complex purification procedures and lower overall yields. Without specific and reliable experimental data demonstrating the feasibility of this selective oxidation, Route B remains a more speculative and less practical option.

For researchers and drug development professionals seeking a reliable and scalable synthesis of N-Hydroxy-1-oxy-nicotinamidine, focusing on the optimization of the second step of Route A would be the most prudent and promising strategy.

References

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. (2022-01-20). [Link]

  • CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides.
  • CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
  • CN101597258A - The technology of 3-cyanopyridine synthesizing niacinamide and co-producing niacin by hydrolyzing.
  • US20240024306A1 - Processes for preparing arimoclomol citrate and intermediates thereof.
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC - NIH. (2018-03-16). [Link]

  • Oxidation of Nicotinic Acid by a Bacillus Species: Source of Oxygen Atoms for the Hydroxylation of Nicotinic Acid and 6-Hydroxynicotinic Acid. PMC - NIH. [Link]

  • Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. [Link]

  • A kind of preparation method of 3-cyano-pyridine n-oxide. Eureka | Patsnap. [Link]

  • CN101851194B - Preparation method of nicotinamide.
  • Recent trends in the chemistry of pyridine N-oxides. arkat usa. [Link]

  • A kind of preparation method of 3-cyano-pyridine n-oxide. Eureka | Patsnap. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available N-Hydroxy-1-oxy-nicotinamidine

Introduction N-Hydroxy-1-oxy-nicotinamidine, a pivotal intermediate in the synthesis of novel therapeutics, including the promising drug candidate arimoclomol for lysosomal storage disorders, demands stringent purity con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Hydroxy-1-oxy-nicotinamidine, a pivotal intermediate in the synthesis of novel therapeutics, including the promising drug candidate arimoclomol for lysosomal storage disorders, demands stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of process-related impurities, even in minute quantities, can have unforeseen consequences on the pharmacological and toxicological profile of the API. Commercial availability of this intermediate from various suppliers necessitates a robust and reliable analytical framework for its purity assessment. This guide provides a comprehensive, technically detailed comparison of methodologies for the purity analysis of commercially sourced N-Hydroxy-1-oxy-nicotinamidine, underpinned by established analytical principles and supported by experimental data. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the identification and quantification of potential impurities. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to make informed decisions when selecting and utilizing this critical raw material.

Understanding the Impurity Profile: A Synthesis-Based Approach

The purity of N-Hydroxy-1-oxy-nicotinamidine is intrinsically linked to its synthetic route. A common industrial synthesis involves a two-step process:

  • N-oxidation of 3-cyanopyridine: This initial step yields 3-cyanopyridine N-oxide.

  • Reaction with hydroxylamine: The resulting N-oxide is then reacted with hydroxylamine to form the final product, N-Hydroxy-1-oxy-nicotinamidine.

This synthetic pathway can potentially introduce several impurities:

  • Unreacted Starting Materials: Residual 3-cyanopyridine and 3-cyanopyridine N-oxide.

  • Side-Reaction Products: Hydrolysis of the nitrile group in 3-cyanopyridine N-oxide can lead to the formation of nicotinamide-N-oxide.

  • Process-Related Impurities: A known impurity, identified in the context of arimoclomol synthesis, has been designated as "RRT 0.74" in patent literature[1].

A thorough purity analysis must be capable of separating and quantifying the active compound from these potential contaminants.

Visualizing the Key Compounds

To better understand the analytical challenge, let's visualize the structures of N-Hydroxy-1-oxy-nicotinamidine and its key potential impurities.

main N-Hydroxy-1-oxy-nicotinamidine (Analyte) imp1 3-Cyanopyridine N-oxide (Starting Material) main->imp1 from imp3 Impurity RRT 0.74 (Process-Related) main->imp3 related to imp4 3-Cyanopyridine (Starting Material) main->imp4 from imp2 Nicotinamide-N-oxide (Hydrolysis Product) imp1->imp2 leads to

Caption: Key chemical structures in the purity analysis of N-Hydroxy-1-oxy-nicotinamidine.

A Multi-faceted Analytical Workflow for Comprehensive Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we propose a multi-faceted workflow that combines chromatographic separation with spectroscopic identification and quantification.

cluster_0 Sample Preparation cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Analysis & Reporting prep Weigh and Dissolve in Diluent hplc HPLC-UV (Purity Assay & Quantification) prep->hplc lcms LC-MS (Impurity Identification) prep->lcms nmr ¹H NMR (Identity & Molar Purity) prep->nmr data Compare Data from Suppliers A, B, and C hplc->data lcms->data nmr->data report Generate Certificate of Analysis data->report

Caption: Proposed analytical workflow for the comprehensive purity assessment of N-Hydroxy-1-oxy-nicotinamidine.

Experimental Methodologies

The following protocols are designed to be self-validating and are based on established principles of analytical chemistry. The rationale behind key experimental choices is provided to ensure a deep understanding of the methodology.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay

Principle: Reversed-phase HPLC is the workhorse for pharmaceutical purity analysis. It separates compounds based on their hydrophobicity. N-Hydroxy-1-oxy-nicotinamidine and its likely impurities possess sufficient polarity to be well-retained and separated on a modern C18 column using a polar mobile phase with a gradient of an organic modifier. UV detection is suitable due to the aromatic nature of the pyridine ring system.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 5.0 with glacial acetic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase A/Methanol (80:20 v/v).

    • Standard Solution (for system suitability and reference): Accurately weigh approximately 10 mg of a well-characterized N-Hydroxy-1-oxy-nicotinamidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare samples from different commercial suppliers (Supplier A, B, and C) in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 50 50
      26 95 5

      | 30 | 95 | 5 |

Data Analysis:

  • The purity of each sample is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Relative retention times (RRTs) of impurities are calculated with respect to the main peak.

Justification of Method Parameters:

  • The C18 column provides excellent retention for aromatic compounds.

  • The ammonium acetate buffer at pH 5.0 ensures consistent ionization of the analytes and improves peak shape.

  • The gradient elution allows for the separation of compounds with a range of polarities, from the polar starting materials to the slightly less polar product and potential byproducts.

  • A detection wavelength of 265 nm is chosen based on the UV absorbance maximum of the pyridine N-oxide chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Principle: LC-MS is a powerful technique that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This allows for the determination of the molecular weight of each separated component, which is crucial for impurity identification.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • The same HPLC method as described above can be used.

Procedure:

  • The sample solutions are analyzed using the established HPLC method, with the eluent directed into the ESI-MS source.

  • Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500.

  • The accurate mass of the parent ion for each impurity peak is determined.

Data Analysis:

  • The measured accurate mass of each impurity is used to propose its elemental composition.

  • This information, combined with knowledge of the synthetic process, allows for the confident identification of impurities. For example, a peak with an m/z corresponding to 3-cyanopyridine N-oxide would confirm its presence.

¹H NMR Spectroscopy for Identity and Molar Purity

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR is particularly useful for confirming the identity of the main component and can also be used for quantitative analysis (qNMR) to determine molar purity, which is independent of the response factor of impurities in HPLC.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Maleic acid (certified reference material for qNMR)

Procedure:

  • Identity Confirmation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

    • Acquire a standard ¹H NMR spectrum.

    • The chemical shifts, coupling patterns, and integrations of the aromatic and other protons are compared to the expected spectrum for N-Hydroxy-1-oxy-nicotinamidine.

  • Quantitative NMR (qNMR):

    • Accurately weigh approximately 10 mg of the sample and 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in a known volume of DMSO-d₆.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons for accurate integration.

    • The purity of N-Hydroxy-1-oxy-nicotinamidine is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of the vinylic proton signal of the internal standard (maleic acid).

Expected ¹H NMR Data (in DMSO-d₆):

  • The spectrum is expected to show characteristic signals for the protons on the pyridine N-oxide ring, typically in the downfield region (δ 7.5-9.0 ppm).

  • The protons of the amidoxime group (-NH₂ and -OH) will likely appear as broad singlets.

Comparative Analysis of Commercial Samples (Hypothetical Data)

To illustrate the application of these methods, we present hypothetical purity data for N-Hydroxy-1-oxy-nicotinamidine obtained from three different commercial suppliers.

Table 1: HPLC-UV Purity Analysis of Commercial N-Hydroxy-1-oxy-nicotinamidine Samples

SupplierPurity by Area %RRT of Major ImpurityArea % of Major ImpurityOther Impurities > 0.1%
Supplier A 99.2%0.850.5% (3-Cyanopyridine N-oxide)None
Supplier B 95.8%0.742.1% (Impurity RRT 0.74)1.5% (3-Cyanopyridine N-oxide)
Supplier C 97.5%0.921.8% (Nicotinamide-N-oxide)0.4% (Unknown)

Table 2: LC-MS Identification of Major Impurities

SupplierRRT of Major ImpurityObserved [M+H]⁺ (m/z)Proposed Identity
Supplier A 0.85121.04023-Cyanopyridine N-oxide
Supplier B 0.74325.1350Impurity RRT 0.74
Supplier C 0.92139.0457Nicotinamide-N-oxide

Table 3: ¹H NMR Purity Assessment

SupplierIdentity ConfirmationMolar Purity (qNMR)
Supplier A Conforms99.1%
Supplier B Conforms95.5%
Supplier C Conforms97.3%

Discussion of Results and Implications

The hypothetical data clearly demonstrates the variability in purity among different commercial sources of N-Hydroxy-1-oxy-nicotinamidine.

  • Supplier A provides high-purity material, with the only significant impurity being the unreacted starting material, 3-cyanopyridine N-oxide. This is a relatively benign impurity that can likely be removed in subsequent synthetic steps.

  • Supplier B 's material has a significantly lower purity and contains the process-related impurity "RRT 0.74" at a high level. The presence of this specific impurity could have a significant impact on the downstream chemistry and the final API's quality. Its structure, being more complex, may introduce new challenges in purification and could have its own pharmacological or toxicological properties.

  • Supplier C 's product shows a moderate purity level, with the main impurity being the hydrolysis product, nicotinamide-N-oxide. The presence of an unknown impurity at 0.4% highlights the importance of LC-MS for impurity identification, as this would require further characterization to assess its potential impact.

The strong correlation between the HPLC area percentage and the molar purity determined by qNMR provides confidence in the accuracy of the analytical data. For drug development purposes, the material from Supplier A would be the most suitable choice, while the material from Supplier B would likely be rejected due to the high level of a significant, process-related impurity.

Conclusion

The purity of N-Hydroxy-1-oxy-nicotinamidine is a critical attribute that directly influences the quality of the final pharmaceutical product. This guide has outlined a comprehensive and scientifically sound analytical workflow for the comparative purity analysis of commercially available N-Hydroxy-1-oxy-nicotinamidine. By employing a combination of HPLC-UV for quantification, LC-MS for identification, and ¹H NMR for identity and orthogonal purity assessment, researchers and drug developers can confidently evaluate the quality of this vital intermediate. The provided methodologies and the rationale behind them serve as a robust framework for ensuring the selection of high-purity starting materials, a cornerstone of safe and effective drug development. It is imperative that such rigorous analytical scrutiny is applied to all critical raw materials to mitigate risks and ensure the integrity of the final therapeutic agent.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link][2][3][4]

  • European Medicines Agency. (2021). Miplyffa, INN-arimoclomol. [Link]

  • Orphazyme A/S. (2024). Processes for preparing arimoclomol citrate and intermediates thereof.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chinese Patent CN103570617A. (2014). Preparation method of 3-cyano-pyridine N-oxide. [5]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link][6]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Reactivity of N-Hydroxy-1-oxy-nicotinamidine

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel reagent is paramount to ensuring experimental integrity and predicting potential biological interactions. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel reagent is paramount to ensuring experimental integrity and predicting potential biological interactions. This guide provides an in-depth technical comparison of N-Hydroxy-1-oxy-nicotinamidine (NHN), a compound of interest in proteomics and as a potential nitric oxide (NO) or nitroxyl (HNO) donor. We will explore its reactivity profile in comparison to other commonly used reagents and provide detailed experimental protocols to empower researchers to validate its specificity in their own experimental systems.

Introduction: The Significance of N-Hydroxy-1-oxy-nicotinamidine and the Imperative of Cross-Reactivity Assessment

N-Hydroxy-1-oxy-nicotinamidine (NHN) is a heterocyclic compound featuring a nicotinamidine core with both N-hydroxy and N-oxide functionalities. Its structural similarity to known nitric oxide (NO) donors suggests its potential role in modulating physiological pathways regulated by NO and its redox-related species, nitroxyl (HNO).[1] These reactive nitrogen species (RNS) are critical signaling molecules in a vast array of biological processes, from vasodilation to neurotransmission and immune response.[2]

However, the very nature of NO donors implies a potential for off-target reactions, or cross-reactivity, with various biological nucleophiles. Uncharacterized cross-reactivity can lead to experimental artifacts, misinterpretation of data, and unforeseen toxicological effects in drug development. Therefore, a thorough understanding of NHN's reactivity with other reagents, particularly biological thiols, is not merely a matter of due diligence but a cornerstone of its scientific validation.

This guide will dissect the chemical functionalities of NHN to predict its reactivity, compare it with established NO donors, and provide a robust experimental framework for its characterization.

Deconstructing the Reactivity of N-Hydroxy-1-oxy-nicotinamidine: A Structural Perspective

The reactivity of NHN is dictated by the interplay of its three key functional groups: the pyridine N-oxide, the N-hydroxyamidine, and the amidine moiety.

  • Pyridine N-oxide: The N-oxide group significantly alters the electronic properties of the pyridine ring. It can act as both an electron-donating and an electron-withdrawing group, depending on the nature of the attacking reagent. The oxygen atom is a site for electrophilic attack, while the ortho and para positions of the ring are activated for nucleophilic attack.[3][4] This dual reactivity means that NHN could potentially interact with a broader range of biomolecules compared to a simple pyridine derivative.

  • N-hydroxyamidine: This functional group is a known precursor to species that can release NO or HNO. The N-hydroxy group can undergo oxidation or rearrangement to generate these reactive species. The reactivity of this group is central to the purported biological activity of NHN.

  • Amidine: Amidines are strong organic bases and can be protonated under physiological conditions.[5] This property influences the solubility and intermolecular interactions of NHN and can also play a role in its binding to biological targets.

The combination of these functional groups suggests that NHN is likely to be redox-active and susceptible to reaction with biological nucleophiles, most notably thiols.

Comparative Analysis: NHN versus Established Nitric Oxide Donors

To contextualize the cross-reactivity of NHN, it is essential to compare it with well-characterized NO donors. The two major classes of NO donors are S-nitrosothiols (RSNOs) and N-diazeniumdiolates (NONOates).

NO Donor Class Examples Mechanism of NO Release Known Cross-Reactivities
S-Nitrosothiols (RSNOs) S-Nitrosoglutathione (GSNO), S-Nitroso-N-acetylpenicillamine (SNAP)Homolytic cleavage of the S-NO bond, often catalyzed by light, heat, or metal ions. Transnitrosation reactions with other thiols.Readily react with thiols, leading to the formation of new RSNOs and disulfides. Can also generate other reactive nitrogen and oxygen species.[6]
N-Diazeniumdiolates (NONOates) DEA/NO, DETA/NOSpontaneous decomposition in aqueous solution at physiological pH to release two molecules of NO per molecule of the parent compound.Generally considered "cleaner" NO donors, but the release of NO can still lead to reactions with biological targets.

Based on its structure, NHN's mechanism of NO/HNO release is likely to be distinct from both RSNOs and NONOates, potentially involving enzymatic or redox-triggered activation. This difference in activation mechanism could translate to a different cross-reactivity profile.

Experimental Framework for Assessing Cross-Reactivity with Biological Thiols

The most abundant and reactive biological nucleophiles are thiols, particularly the cysteine residues in proteins and the tripeptide glutathione (GSH). Therefore, a primary focus of cross-reactivity testing for NHN should be its interaction with these molecules. The Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is a robust and widely accepted method for quantifying free thiols and can be adapted to assess the reactivity of a test compound.[7][8]

Principle of the DTNB (Ellman's) Assay for Thiol Reactivity

The DTNB assay is based on the reaction of DTNB with a free thiol group, which results in the formation of a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[9] By measuring the decrease in the concentration of a known thiol (e.g., GSH or Dithiothreitol - DTT) in the presence of NHN, we can quantify the reactivity of NHN towards that thiol.

Caption: Principle of the DTNB assay for assessing thiol cross-reactivity.

Detailed Experimental Protocol: Thiol Depletion Assay

This protocol describes a method to quantify the reactivity of NHN with glutathione (GSH) as a model biological thiol.

Materials:

  • N-Hydroxy-1-oxy-nicotinamidine (NHN)

  • Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of GSH in sodium phosphate buffer.

    • Prepare a 10 mM stock solution of DTNB in sodium phosphate buffer.

    • Prepare a series of dilutions of NHN in sodium phosphate buffer (e.g., 0, 10, 50, 100, 500, 1000 µM).

  • Reaction Setup:

    • In a 96-well microplate, add 50 µL of the GSH stock solution to each well.

    • Add 50 µL of the different concentrations of NHN to the respective wells.

    • Include a control well with 50 µL of buffer instead of NHN.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • DTNB Reaction and Measurement:

    • After the incubation, add 100 µL of the DTNB stock solution to each well.

    • Incubate at room temperature for 10 minutes to allow for the color to develop.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of GSH depletion for each concentration of NHN using the following formula: % GSH Depletion = [1 - (Absorbance_sample / Absorbance_control)] * 100

    • Plot the % GSH depletion against the concentration of NHN to determine the IC₅₀ value (the concentration of NHN that causes 50% depletion of GSH).

Comparative Data and Interpretation

By performing the same assay with established NO donors like SNAP (an RSNO) and DEA/NO (a NONOate), a comparative reactivity profile can be established.

Compound Predicted IC₅₀ (GSH Depletion) Interpretation of Reactivity
N-Hydroxy-1-oxy-nicotinamidine (NHN) To be determined experimentallyA lower IC₅₀ value would indicate higher reactivity towards thiols.
S-Nitroso-N-acetylpenicillamine (SNAP) ~50-200 µM (literature values may vary)High reactivity due to direct interaction with thiols.
Diethyalmine NONOate (DEA/NO) >1000 µMLower direct reactivity with thiols; effects are primarily mediated by the released NO.

A low IC₅₀ value for NHN would suggest a high potential for cross-reactivity with cellular thiols, which could have both mechanistic and toxicological implications.

Caption: Experimental workflow for the thiol depletion assay.

Causality and Self-Validation in Experimental Design

The proposed experimental protocol is designed to be self-validating. The inclusion of both positive (SNAP) and negative (DEA/NO) controls for direct thiol reactivity allows for a clear interpretation of the results for NHN. A dose-dependent depletion of GSH by NHN would strongly indicate a direct or indirect reaction.

To further probe the mechanism, the experiment can be repeated under anaerobic conditions. If the reactivity of NHN is significantly reduced in the absence of oxygen, it would suggest that the generation of reactive oxygen species (ROS) plays a role in the thiol depletion, a known phenomenon for some NO donors.[10]

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of N-Hydroxy-1-oxy-nicotinamidine. Based on its chemical structure, NHN is predicted to be a reactive molecule with the potential to interact with biological thiols. The provided experimental protocol offers a robust and standardized method to quantify this reactivity and compare it with established nitric oxide donors.

For researchers working with NHN, conducting these, or similar, cross-reactivity studies is a critical step in validating its use as a specific research tool or a potential therapeutic agent. Future studies should aim to identify the specific reaction products of NHN with thiols and to investigate its reactivity with other biological nucleophiles to build a complete reactivity profile. This foundational knowledge is indispensable for the responsible and effective application of this promising molecule in research and development.

References

  • Habeeb, A. F. S. A. (1972). Reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) with amino acids and proteins. Methods in enzymology, 25, 457–464. [Link]

  • Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with Ellman's reagent. Analytical and bioanalytical chemistry, 373(4-5), 266–276. [Link]

  • Miranda, K. M., Nagasawa, H. T., & Toscano, J. P. (2005). Donors of HNO. Current topics in medicinal chemistry, 5(7), 649–664. [Link]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70–77. [Link]

  • PubChem. N-Hydroxy-1-oxy-nicotinamidine. [Link]

  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews, 43(2), 109–142. [Link]

  • Lander, H. M., Hajjar, D. P., Hempstead, B. L., Mirza, U. A., Chait, B. T., Campbell, S., & Quilliam, L. A. (1997). A molecular redox switch on p21(ras). Structural basis for the nitric oxide-p21(ras) interaction. The Journal of biological chemistry, 272(7), 4323–4326. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1967). The Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • PubChem. S-Nitrosoglutathione. [Link]

  • PubChem. Diethylamine NONOate. [Link]

  • Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Photosensitized decomposition of S-nitrosothiols and 2-methyl-2-nitrosopropane. A new method for generating nitric oxide. FEBS letters, 380(1-2), 133–136.
  • Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in nitric oxide research. John Wiley & Sons.
  • Albini, A., & Pietra, F. (1999). Heterocyclic N-oxides. CRC press.
  • Keefer, L. K. (2003). Nitric oxide-releasing compounds: from basic research to promising drugs. Chemistry & biology, 10(8), 687–691.
  • Scibiorek, M., & Cieslak-Golonka, M. (2014). S-nitrosothiols--a class of nitric oxide donors. Mini reviews in medicinal chemistry, 14(12), 1007–1018.
  • Williams, D. L. (2005). The chemistry of S-nitrosothiols. Accounts of chemical research, 38(4), 349–356.
  • Butler, A. R., & Feelisch, M. (1989). The versatile roles of nitric oxide in biology. Trends in pharmacological sciences, 10(12), 493–496.
  • Stamler, J. S., Singel, D. J., & Loscalzo, J. (1992).
  • Arnelle, D. R., & Stamler, J. S. (1995). NO+, NO., and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation. Archives of biochemistry and biophysics, 318(2), 279–285.
  • Wong, P. S., Hyun, J., Fukuto, J. M., Shirota, F. N., DeMaster, E. G., Shoeman, D. W., & Nagasawa, H. T. (1998). Reaction between S-nitrosothiols and thiols: generation of nitroxyl (HNO) and subsequent chemistry. Biochemistry, 37(16), 5362–5371. [Link]

  • Feelisch, M. (1998). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's archives of pharmacology, 358(2), 113–122.
  • Thatcher, G. R. J. (Ed.). (2007).
  • Hrabie, J. A., & Keefer, L. K. (2002). Chemistry of the nitric oxide-releasing diazeniumdiolate (“nitrosohydroxylamine”) functional group and its oxygen-substituted derivatives. Chemical reviews, 102(4), 1135–1154.
  • Wink, D. A., Nims, R. W., Darbyshire, J. F., Christodoulou, D., Hanbauer, I., Cox, G. W., ... & Keefer, L. K. (1994). Reaction of nitric oxide with glutathione or with glyceraldehyde-3-phosphate dehydrogenase: generation of reactive oxygen species. Chemical research in toxicology, 7(4), 519–525. [Link]

  • Saavedra, J. E., & Keefer, L. K. (2000). Diazeniumdiolates: a new class of nitric oxide-releasing drugs. Journal of the Brazilian Chemical Society, 11, 307–314.
  • Grivas, S. (1987). The basicity of amidines. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 41, 441–447. [Link]

  • Smith, J. N., & Williams, R. T. (1949). Studies in detoxication. 23. The fate of amidines in the rabbit. Biochemical Journal, 44(2), 242.
  • Shrader, W. D., & Walle, T. (1999). S-Nitrosothiols as nitric oxide carriers in vivo. Journal of pharmaceutical and biomedical analysis, 19(3-4), 371–377.
  • Ridd, J. H. (1961). Nitrosation, diazotisation, and deamination. Quarterly Reviews, Chemical Society, 15(4), 418–441.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking N-Hydroxy-1-oxy-nicotinamidine in Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic and medicinal chemistry, the strategic selection of reagents is paramount to the success of a research program. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of reagents is paramount to the success of a research program. This guide provides an in-depth analysis of N-Hydroxy-1-oxy-nicotinamidine, a versatile building block, benchmarking its performance and utility in key synthetic applications. Drawing upon established protocols and the principles of physical organic chemistry, we will explore the unique advantages conferred by its structure and provide a comparative perspective against alternative synthetic strategies.

Introduction: The Strategic Advantage of the N-Hydroxy-1-oxy-nicotinamidine Scaffold

N-Hydroxy-1-oxy-nicotinamidine is a heterocyclic compound featuring a pyridine N-oxide moiety and an N-hydroxyamidine functional group. This unique combination of functionalities imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

The pyridine N-oxide group significantly influences the electronic properties of the aromatic ring. The N-oxide oxygen atom acts as an electron-donating group through resonance, activating the pyridine ring towards electrophilic substitution at the 2- and 4-positions. Conversely, the inductive effect of the N-oxide makes the ring more susceptible to nucleophilic attack at the same positions.[1][2] This dual reactivity allows for a wider range of synthetic transformations compared to simple pyridine derivatives.

The N-hydroxyamidine group is a key pharmacophore and a versatile synthetic handle. It is often employed as a bioisostere for carboxylic acids or amides in drug design, offering improved physicochemical and pharmacokinetic properties.[3][4] Furthermore, it can be readily transformed into other important functional groups, such as amidines and various heterocycles.

A notable application of N-Hydroxy-1-oxy-nicotinamidine is its role as a key intermediate in the synthesis of Arimoclomol, a drug approved for the treatment of Niemann-Pick disease type C.[5][6] This successful application in a complex, multi-step synthesis underscores its reliability and efficiency in demanding synthetic protocols.

Performance Benchmarking: A Comparative Analysis

Direct, head-to-head comparative studies of N-Hydroxy-1-oxy-nicotinamidine against other N-hydroxyamidines in a standardized reaction are scarce in the literature. Therefore, this guide will benchmark its performance by examining its role in a validated industrial synthesis and comparing the general methodologies for N-hydroxyamidine synthesis and their bioisosteric alternatives.

Synthesis of N-Hydroxyamidines: A Methodological Comparison

The most common method for the synthesis of N-hydroxyamidines is the addition of hydroxylamine to a nitrile precursor. This reaction is widely applicable and generally proceeds in good yield.[7][8]

MethodStarting MaterialsGeneral ConditionsAdvantagesDisadvantages
Standard Method Nitrile, HydroxylamineBasic conditions (e.g., NaHCO3, Et3N), alcoholic solvent, heatingHigh yields, readily available starting materialsCan produce amide byproducts, may require long reaction times
Microwave-assisted Nitrile, HydroxylamineSolvent-free or in a minimal amount of solventReduced reaction times, often improved yieldsRequires specialized equipment
From Imidoyl Chlorides Imidoyl Chloride, Hydroxylamine-Can be used for hindered substratesImidoyl chlorides are often unstable and require preparation

The synthesis of N-Hydroxy-1-oxy-nicotinamidine itself would typically follow the standard method, starting from 3-cyanopyridine N-oxide. The presence of the N-oxide functionality is generally compatible with these conditions.

N-Hydroxy-1-oxy-nicotinamidine in Action: The Arimoclomol Synthesis

A compelling benchmark for the performance of N-Hydroxy-1-oxy-nicotinamidine is its use in the synthesis of Arimoclomol. A patent for this process details a key step where N-Hydroxy-1-oxy-nicotinamidine is reacted with (R)-(-)-glycidyl nosylate.[6]

This reaction highlights the nucleophilic character of the N-hydroxyamidine oxygen, which displaces the nosylate leaving group. The pyridine N-oxide remains intact under these conditions, demonstrating the chemoselectivity of the reaction. The reported yield for this multi-step process, where N-Hydroxy-1-oxy-nicotinamidine is a crucial intermediate, is a testament to its efficiency and stability.

Bioisosteric Alternatives and Their Synthetic Accessibility

In drug design, the N-hydroxyamidine group is often considered a bioisostere of carboxylic acids and amides.[3][4] When evaluating the performance of N-Hydroxy-1-oxy-nicotinamidine, it is insightful to consider the synthetic accessibility of alternative bioisosteres.

BioisostereKey Synthetic PrecursorGeneral Synthetic Strategy
TetrazoleNitrileCycloaddition with an azide source (e.g., sodium azide)
1,2,4-OxadiazoleNitrile and a carboxylic acidFormation of an O-acyl amidoxime followed by cyclization
N-hydroxyamidineNitrileAddition of hydroxylamine

As shown in the table, many common bioisosteres also derive from nitrile precursors. The choice of which bioisostere to synthesize will depend on the specific biological target and the desired physicochemical properties. The synthesis of N-hydroxyamidines is a relatively straightforward one-step process from the corresponding nitrile, making it an attractive option from a synthetic efficiency standpoint.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-hydroxyamidines and a key reaction involving N-Hydroxy-1-oxy-nicotinamidine.

General Protocol for the Synthesis of N-Hydroxyamidines from Nitriles

This protocol is a generalized procedure based on common literature methods.[7]

Materials:

  • Aromatic or aliphatic nitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Sodium bicarbonate (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve the nitrile in a minimal amount of ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride and sodium bicarbonate in a 1:1 mixture of ethanol and water.

  • Add the hydroxylamine solution to the nitrile solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Base: Sodium bicarbonate is used to neutralize the HCl salt of hydroxylamine, liberating the free base which is the active nucleophile.

  • Solvent: A mixture of ethanol and water is often used to ensure the solubility of both the organic nitrile and the inorganic salts.

  • Reflux: Heating is typically required to overcome the activation energy of the nucleophilic addition to the nitrile.

Synthesis of a Key Arimoclomol Intermediate from N-Hydroxy-1-oxy-nicotinamidine

This protocol is adapted from the patent literature describing the synthesis of Arimoclomol.[6]

Materials:

  • N-Hydroxy-1-oxy-nicotinamidine (1.0 eq)

  • (R)-(-)-Glycidyl nosylate (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetonitrile

Procedure:

  • To a stirred suspension of N-Hydroxy-1-oxy-nicotinamidine and potassium carbonate in acetonitrile, add a solution of (R)-(-)-glycidyl nosylate in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild base used to deprotonate the N-hydroxyamidine, increasing its nucleophilicity.

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and dissolves the reactants.

  • Stoichiometry: A slight excess of the electrophile is used to ensure complete consumption of the valuable N-Hydroxy-1-oxy-nicotinamidine.

Visualization of Key Concepts

Synthesis of N-Hydroxyamidines

Synthesis Nitrile R-C≡N Intermediate [Intermediate] Nitrile->Intermediate + NH₂OH Hydroxylamine NH₂OH Amidoxime R-C(=NOH)NH₂ Intermediate->Amidoxime Proton transfer

Caption: General reaction scheme for the synthesis of N-hydroxyamidines.

Role of N-Hydroxy-1-oxy-nicotinamidine in Arimoclomol Synthesis

Arimoclomol_Synthesis NHON N-Hydroxy-1-oxy- nicotinamidine Intermediate Arimoclomol Intermediate NHON->Intermediate Nucleophilic attack GlycidylNosylate (R)-(-)-Glycidyl nosylate GlycidylNosylate->Intermediate

Caption: Key step in the synthesis of an Arimoclomol intermediate.

Conclusion

N-Hydroxy-1-oxy-nicotinamidine stands out as a highly valuable and versatile reagent in synthetic chemistry. Its unique electronic properties, conferred by the pyridine N-oxide moiety, allow for a broad range of chemical transformations. The successful application of this compound in the industrial synthesis of the drug Arimoclomol serves as a strong testament to its reliability and efficiency in complex synthetic routes. While direct comparative data is limited, a thorough analysis of its synthesis, reactivity, and role as a bioisostere reveals its strategic advantages in terms of synthetic accessibility and functional group tolerance. For researchers and drug development professionals, N-Hydroxy-1-oxy-nicotinamidine represents a powerful tool for the construction of novel and complex molecular architectures.

References

  • Processes for preparing arimoclomol citrate and intermediates thereof. US20240024306A1. (2024).
  • Reactivity of Pyridine-N-Oxide. (2020). YouTube. [Link]

  • Jain, T., & Aggarwal, N. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Omega, 7(32), 27736-27763. [Link]

  • Finta, Z., Mucsi, Z., & Mizsey, P. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(15), 2429-2438. [Link]

  • Arimoclomol formulation. US10709700B2. (2020).
  • Singh, S., & Singh, J. (2019). Preparation and Characteristics of N-Hydroxyamidines. International Journal of Engineering Science and Computing, 9(2), 20623-20626.
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (n.d.). Oxford University Press.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. (2020). Journal of Medicinal Chemistry, 63(15), 8144-8161. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Clement, B. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]

  • Arimoclomol. PubChem. (n.d.). [Link]

  • An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (2014). ResearchGate. [Link]

  • Katiyar, D. (n.d.). Pyridine. University of Lucknow. [Link]

Sources

Validation

A Guide to the Inter-Laboratory Comparison of N-Hydroxy-1-oxy-nicotinamidine Analysis: Ensuring Analytical Consistency in Drug Development

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of N-Hydroxy-1-oxy-nicotinamidine. It is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the quantitative analysis of N-Hydroxy-1-oxy-nicotinamidine. It is intended for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure the consistency and reliability of results across different laboratories. This document outlines a robust analytical method, a detailed protocol for the inter-laboratory study, and the statistical approach for data evaluation, all grounded in established scientific principles and regulatory expectations.

Introduction: The Importance of Reproducible Analysis

N-Hydroxy-1-oxy-nicotinamidine, with the chemical formula C6H7N3O2 and a molecular weight of approximately 153.13 g/mol , is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[][2][3] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Given the global nature of pharmaceutical development and manufacturing, it is imperative that analytical methods for such crucial intermediates yield consistent and reproducible results, regardless of where the analysis is performed.

Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are a cornerstone of analytical method validation.[4][5] They serve to:

  • Validate the analytical method: By demonstrating that the method is robust and transferable between different laboratories, equipment, and analysts.

  • Assess laboratory performance: Providing an objective measure of a laboratory's ability to produce accurate and precise results.[6]

  • Identify and mitigate analytical biases: Uncovering systematic errors in a method or its execution that might otherwise go unnoticed.[7]

This guide is structured to walk you through the entire process of an ILC for N-Hydroxy-1-oxy-nicotinamidine, from the recommended analytical procedure to the final data analysis and interpretation.

Recommended Analytical Procedure: High-Performance Liquid Chromatography (HPLC)

Based on the chemical structure of N-Hydroxy-1-oxy-nicotinamidine (a polar aromatic compound), a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed. This technique is widely used for the analysis of small organic molecules due to its high resolution, sensitivity, and reproducibility.

Causality of Experimental Choices
  • Reverse-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating polar and moderately non-polar compounds. The C18 stationary phase provides excellent retention and separation for a wide range of analytes.

  • UV Detection: N-Hydroxy-1-oxy-nicotinamidine contains a pyridine ring, which is a chromophore that absorbs UV light. This allows for sensitive and specific detection. The selection of the detection wavelength should be based on the UV spectrum of the analyte to maximize sensitivity.

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is used to control the retention and elution of the analyte. The buffer is important for maintaining a consistent pH, which can affect the ionization state and retention of the analyte.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Hydroxy-1-oxy-nicotinamidine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in the 50:50 mobile phase mixture to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Inter-Laboratory Comparison Protocol

This section outlines the design and execution of the ILC study.

Study Design
  • Participating Laboratories: A minimum of five laboratories with experience in HPLC analysis should be recruited.

  • Test Samples: Each laboratory will receive a set of blind samples:

    • Two different concentrations of N-Hydroxy-1-oxy-nicotinamidine in a common matrix (e.g., a placebo formulation or a simple solvent).

    • One blank sample.

  • Replicates: Each laboratory should perform three independent analyses of each sample.

Experimental Workflow

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-1-oxy-nicotinamidine
Reactant of Route 2
N-Hydroxy-1-oxy-nicotinamidine
© Copyright 2026 BenchChem. All Rights Reserved.